Diisopropanolamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxypropylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-5(8)3-7-4-6(2)9/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
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InChI Key |
LVTYICIALWPMFW-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC(C)O)O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2, Array | |
| Record name | DIISOPROPANOLAMINE | |
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DSSTOX Substance ID |
DTXSID8020179 | |
| Record name | Diisopropanolamine | |
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Molecular Weight |
133.19 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diisopropanolamine appears as colorless liquid or white to yellow crystalline solid with an odor of dead fish or ammonia. Liquid floats and mixes with water. Solid sinks and mixes in water. (USCG, 1999), Liquid, White hygroscopic solid; Yellows upon light and air exposure; mp = 42 deg C; [ICSC] May also be in the form of colorless liquid; Odor of dead fish; [CAMEO] White solid; mp = 43-47 deg C; [MSDSonline], WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. TURNS YELLOW ON EXPOSURE TO LIGHT AND AIR. | |
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| Record name | 2-Propanol, 1,1'-iminobis- | |
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Boiling Point |
480.2 °F at 760 mmHg (NTP, 1992), 249 °C, 248 °C | |
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Flash Point |
259 °F (NTP, 1992), 255 °F (127 °C) (open cup), 127 °C o.c. | |
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Solubility |
Soluble (>=10 mg/ml) (NTP, 1992), Miscible in alcohol. Slightly soluble in toluene. Insoluble in hydrocarbons., In water, 8.6X10+5 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 87 | |
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Density |
0.99 at 107.6 °F (USCG, 1999) - Less dense than water; will float, 0.989 at 20 °C/4 °C, Relative density (water = 1): 0.99 | |
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Vapor Density |
4.59 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.6 | |
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Vapor Pressure |
0.02 mmHg at 108 °F (NTP, 1992), 0.000125 [mmHg], 1.25X10-4 mm Hg at 25 °C /extrapolated/, Vapor pressure, Pa at 42 °C: 2.67 | |
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Impurities |
Commercial samples of diisopropanolamine... were found to contain 20-1300 ppb of N-nitrosobis(2-hydroxypropyl)amine, an agent that is absorbed through the skin of hamsters and is a strong carcinogen in hamsters, rats, mice, rabbits, and guinea pigs. | |
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Color/Form |
White waxy solid | |
CAS No. |
110-97-4, 68153-96-8 | |
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Melting Point |
107.6 °F (NTP, 1992), 32-42 °C, 42 °C | |
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Ii. Advanced Reaction Engineering and Kinetic Investigations of Diisopropanolamine Systems
Reaction Kinetics of Carbon Dioxide Absorption in Aqueous Diisopropanolamine (B56660) Solutions
The reaction between carbon dioxide (CO2) and aqueous solutions of this compound (DIPA) is a critical aspect of acid gas removal processes. Understanding the kinetics of this reaction is essential for the design and optimization of absorption columns. tandfonline.com The absorption of CO2 into aqueous DIPA solutions is a complex process involving mass transfer accompanied by chemical reactions.
Experimental Determination of Rate Constants and Reaction Orders
The kinetics of the reaction between carbon dioxide and aqueous this compound (DIPA) solutions have been investigated using various experimental techniques, such as bubble column absorbers and stirred-cell reactors. osti.govresearchgate.net These methods allow for the determination of key kinetic parameters, including reaction rate constants and reaction orders.
The rate constant (k2) is a crucial parameter that quantifies the speed of the chemical reaction. tandfonline.com For the CO2-DIPA system, the second-order rate constant has been determined and correlated using the Arrhenius equation. osti.gov
Table 1: Experimental Data on CO2 Absorption in Aqueous DIPA Solutions
| Parameter | Value | Reference |
| Temperature Range | 10 - 40 °C | osti.gov |
| DIPA Concentration Range | 5 - 500 mol/m³ | osti.gov |
| CO2 Partial Pressure Range | 5 - 101 kPa | osti.gov |
| Overall Reaction Order | Second-order | osti.gov |
| Reaction Order (Amine) | 1 | ugr.es |
Temperature and Concentration Dependencies in Reaction Kinetics
The temperature dependence of the second-order rate constant (k2) is well-described by the Arrhenius equation: k₂ = 1.112 x 10¹⁰ exp(-4848/T) . osti.gov This equation indicates that as the temperature (T) increases, the exponential term becomes less negative, leading to a larger rate constant and a faster reaction. The activation energy for the reaction has also been determined from experimental data. ugr.es
The concentration of DIPA in the aqueous solution also plays a vital role. At higher amine concentrations, the rate of absorption generally increases. osti.govugr.es This is because a higher concentration of the reactant (DIPA) leads to more frequent collisions between the amine and CO2 molecules, thus accelerating the reaction rate. The relationship between the rate constant and amine concentration has been observed to be linear in some cases. icm.edu.pl
Mechanistic Elucidation of CO2-Diisopropanolamine Interactions
The reaction between CO2 and secondary amines like this compound (DIPA) in aqueous solutions is generally understood to proceed through the formation of a carbamate (B1207046). tandfonline.comresearchgate.net This mechanism involves a two-step process.
First, the CO2 molecule reacts directly with the DIPA to form a zwitterion intermediate. tandfonline.comntnu.no This zwitterion is an unstable species with both a positive and a negative charge. tandfonline.com
R₂NH + CO₂ ⇌ R₂N⁺HCOO⁻ (Zwitterion formation)
In the second step, a base present in the solution, which can be another DIPA molecule, water, or a hydroxyl ion, deprotonates the zwitterion to form a stable carbamate and a protonated base. tandfonline.comntnu.no
R₂N⁺HCOO⁻ + B ⇌ R₂NCOO⁻ + BH⁺ (Deprotonation to form carbamate)
Where R represents the isopropanol (B130326) group and B represents a base. The carbamate can be hydrolyzed to form bicarbonate and the free amine, which can then react again with CO2. tandfonline.com This reversibility is a key aspect of the solvent regeneration process in industrial applications. Some research suggests that at higher concentrations, the reaction chemistry can become more complex. researchgate.net
Reaction Kinetics of Hydrogen Sulfide (B99878) Absorption in this compound Solutions
This compound (DIPA) is recognized for its capacity for the selective removal of hydrogen sulfide (H2S) over carbon dioxide (CO2). researchgate.net This selectivity is a crucial property in many industrial gas-treating processes where the removal of H2S is the primary objective. utwente.nl
Selective Absorption Mechanisms of H2S over CO2
The selective absorption of H2S over CO2 in DIPA solutions is primarily attributed to the significant difference in their reaction kinetics. aidic.it The reaction between H2S and alkanolamines, including DIPA, is generally considered to be an instantaneous acid-base reaction. utwente.nl In contrast, the reaction of CO2 with DIPA is a finite-rate reaction. utwente.nl
The reaction of H2S with DIPA is a proton transfer reaction, which is typically very fast. This allows for the rapid absorption of H2S from the gas phase. aidic.it Conversely, the reaction of CO2 involves the formation of a carbamate intermediate, a slower process. tandfonline.com This kinetic advantage of H2S absorption is the fundamental reason for the selectivity of DIPA-based solvents. By controlling the gas-liquid contact time in the absorption unit, it is possible to maximize the absorption of H2S while minimizing the co-absorption of CO2. aidic.it
Influence of Blended Solvents and Ionic Liquids on H2S Absorption Kinetics
To enhance the performance of DIPA solutions for H2S absorption, various blended solvents and additives have been investigated. These include blending DIPA with other amines or incorporating ionic liquids.
Blending DIPA with other alkanolamines, such as 2-amino-2-methyl-1-propanol (B13486) (AMP) and piperazine (B1678402) (Pz), has been studied to improve H2S solubility and absorption capacity. researchgate.netacs.org The addition of piperazine to aqueous DIPA solutions has been shown to intensify the absorption of H2S, particularly at high gas loadings. researchgate.net
Ionic liquids (ILs) have also emerged as potential additives to improve the selective absorption of H2S. acs.org Studies have been conducted on blending DIPA with ionic liquids like 1-butyl-3-methylimidazolium acetate (B1210297) ([bmim][acetate]). researchgate.netresearchgate.net The results indicate that the addition of certain ionic liquids can enhance the solubility of H2S. researchgate.net This is because some ionic liquids are more selective towards H2S, which intensifies the physical absorption of the gas. researchgate.net However, the effect of ionic liquids on CO2 solubility can be more complex, with some studies showing a decrease in CO2 solubility at low IL concentrations. researchgate.net The viscosity of the resulting solvent is also a critical factor, as lower viscosity generally leads to better mass transfer and absorption performance. uned.es
Degradation Reaction Kinetics of this compound
The degradation of this compound (DIPA) in aqueous solutions is a critical area of research, particularly concerning the treatment of industrial wastewater from gas sweetening processes. researchgate.net Advanced Oxidation Processes (AOPs) are frequently employed for this purpose, as they utilize highly reactive hydroxyl radicals (•OH) to break down recalcitrant organic compounds like DIPA. researchgate.netmdpi.com Understanding the reaction kinetics is fundamental to optimizing the efficiency of these treatment systems.
Kinetic studies have consistently shown that the degradation of DIPA via various Advanced Oxidation Processes follows a pseudo-first-order reaction model. researchgate.neteeer.org This model is applied when the concentration of one reactant (in this case, the hydroxyl radical) is maintained at a constant or significantly high level, making the reaction rate appear to be dependent only on the concentration of the other reactant, DIPA. The integrated rate law for a pseudo-first-order reaction is expressed as:
ln(C/C₀) = -kₐₚₚt
Where:
C₀ is the initial concentration of DIPA.
C is the concentration of DIPA at time t .
kₐₚₚ is the apparent pseudo-first-order rate constant.
This kinetic model has been validated in several AOPs, including Fenton, photo-Fenton, and photocatalysis. researchgate.neteeer.orgresearchgate.net In Fenton and photo-Fenton systems, the degradation of DIPA is achieved through the generation of hydroxyl radicals from the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂), a process that can be enhanced by UV light. researchgate.netutp.edu.my Similarly, in heterogeneous photocatalysis, such as with titanium dioxide (TiO₂) based catalysts, the degradation also adheres to this kinetic model, where the rate is influenced by the concentration of the organic pollutant. researchgate.netsemanticscholar.org
The apparent rate constant (kₐₚₚ) is a crucial parameter for evaluating the efficiency of the degradation process. Research has determined these constants under various experimental conditions. For instance, in a study using a bimetallic 1.8Cu-0.2Fe/TiO₂ photocatalyst under simulated sunlight, the degradation of DIPA followed pseudo-first-order kinetics with an apparent rate constant of 16.5 x 10⁻³ min⁻¹. researchgate.net Studies involving the Fenton process have also extensively used this kinetic model to quantify the effects of different operational parameters. researchgate.netutp.edu.my
Table 1: Apparent Pseudo-First-Order Rate Constants (kₐₚₚ) for DIPA Degradation in Various AOPs
| Advanced Oxidation Process (AOP) | Catalyst/Reagents | Apparent Rate Constant (kₐₚₚ) (min⁻¹) | Reference |
|---|---|---|---|
| Photocatalysis | 1.8Cu-0.2Fe/TiO₂ | 1.65 x 10⁻² | researchgate.net |
| Fenton's Oxidation | Fe²⁺/H₂O₂ (at pH 2.5, 30°C) | 1.28 x 10⁻¹ | researchgate.net |
| Fenton's Oxidation | Fe²⁺/H₂O₂ (at pH 3.0, 30°C) | 1.85 x 10⁻² | researchgate.net |
| Fenton's Oxidation | Fe²⁺/H₂O₂ (at pH 3.0, 60°C) | 5.42 x 10⁻² | researchgate.net |
Effect of pH: The initial pH of the solution is a critical parameter in Fenton-based oxidation processes. eeer.org Research indicates that the degradation of DIPA is most effective in a highly acidic medium. researchgate.neteeer.orgresearchgate.net The optimal pH for DIPA degradation using Fenton's reagent has been identified as 2.5. researchgate.netresearchgate.net At this pH, the generation of hydroxyl radicals is maximized. As the pH deviates from this optimum, the degradation efficiency decreases. At pH values lower than 2.5, the formation of iron complexes can inhibit the reaction, while at pH values above 4, ferric ions (Fe³⁺) begin to precipitate as ferric hydroxide (B78521), reducing the availability of the catalyst and consequently lowering the degradation rate. researchgate.netresearchgate.net
Effect of Temperature: Temperature plays a significant role in the kinetics of DIPA degradation. Studies have shown a positive correlation between temperature and the rate of DIPA removal in the Fenton process. researchgate.netresearchgate.net An increase in temperature generally enhances the rate of hydroxyl radical generation, leading to a faster and more complete degradation of the DIPA molecule. researchgate.netresearchgate.net For instance, in one study, increasing the temperature from 30°C to 60°C resulted in a significant increase in the degradation percentage, achieving nearly complete removal at the higher temperature. researchgate.net However, it is noted that at temperatures exceeding 60°C, the self-accelerating decomposition of hydrogen peroxide can occur, which may reduce the concentration of available hydroxyl radicals for the oxidation of the target compound. researchgate.net
Table 2: Effect of Temperature and pH on the Apparent Pseudo-First-Order Rate Constant (kₐₚₚ) for DIPA Degradation via Fenton's Oxidation
| Parameter | Value | Apparent Rate Constant (kₐₚₚ) (min⁻¹) | Correlation Coefficient (R²) | Reference |
|---|---|---|---|---|
| Temperature (°C) (at constant pH 3.0) | 30 | 0.0185 | 0.98 | researchgate.net |
| 40 | 0.0159 | 0.97 | researchgate.net | |
| 50 | 0.0381 | 0.97 | researchgate.net | |
| 60 | 0.0542 | 0.97 | researchgate.net | |
| pH (at constant Temp. 30°C) | 2.0 | 0.0588 | 0.95 | researchgate.net |
| 2.5 | 0.1282 | 0.97 | researchgate.net | |
| 3.0 | 0.0185 | 0.98 | researchgate.net | |
| 4.0 | 0.0060 | 0.80 | researchgate.net |
Iii. Diisopropanolamine in Advanced Gas Separation and Purification Technologies
Fundamental Absorption Mechanisms of Acid Gases (CO₂, H₂S) by Diisopropanolamine (B56660)
The effectiveness of DIPA in gas sweetening is rooted in its chemical and physical interactions with acid gases. Understanding these fundamental mechanisms is crucial for optimizing solvent formulations and process conditions.
In aqueous solutions, DIPA, as a secondary amine, reacts with CO₂ primarily through the zwitterion mechanism. tandfonline.comutwente.nl This process involves two main steps:
Formation of a zwitterion intermediate through the direct reaction of CO₂ with the DIPA molecule. tandfonline.com
Deprotonation of the unstable zwitterion by a base present in the solution (such as another DIPA molecule, water, or a hydroxide (B78521) ion) to form a stable carbamate (B1207046). tandfonline.com
In contrast, the reaction between H₂S and DIPA is a rapid acid-base neutralization reaction, where H₂S, a weak acid, donates a proton to the basic amine to form a protonated amine and a hydrosulfide (B80085) ion. utwente.nl R₂NH + H₂S ⇌ R₂NH₂⁺ + HS⁻
The reaction kinetics of DIPA with CO₂ are generally slower than those of primary amines like monoethanolamine (MEA) but faster than those of tertiary amines like N-methyldiethanolamine (MDEA). tandfonline.comutwente.nl This intermediate reactivity offers a balance between efficient absorption and manageable energy requirements for solvent regeneration.
To enhance the performance of DIPA-based solvents, they are often blended with other components, creating synergistic effects that combine the benefits of chemical and physical absorption.
Ionic Liquids (ILs): Ionic liquids, which are salts that are liquid at low temperatures, are being investigated as novel additives to amine solutions. acs.orgdiva-portal.org When blended with aqueous DIPA, certain ILs, such as 1-butyl-3-methylimidazolium acetate (B1210297) ([bmim][acetate]), can influence the absorption process. researchgate.net Research indicates that at low concentrations, the IL may reduce CO₂ solubility by decreasing the solution's alkalinity. However, at higher concentrations, the physical absorption of CO₂ is enhanced. researchgate.net For H₂S, the addition of the IL can increase solubility across a range of concentrations due to the IL's selectivity and the intensification of physical absorption. researchgate.net The unique properties of ILs, such as their negligible vapor pressure and tunable nature, make them a promising area for developing advanced hybrid solvents. hidenisochema.com
Accurate thermodynamic models are essential for the design, simulation, and optimization of gas treating units. nih.govijche.com Several models have been successfully applied to correlate and predict the vapor-liquid equilibrium (VLE) of acid gases in aqueous DIPA solutions. These models account for the complex chemical and physical equilibria in the liquid phase. researchgate.net
Commonly used models include:
Kent-Eisenberg (KE) Model: A semi-empirical model that is relatively simple and widely used for its ability to provide good correlations for H₂S and CO₂ solubility in alkanolamine solutions. nih.gov
Electrolyte Non-Random Two-Liquid (e-NRTL) Model: A more rigorous and versatile model that accounts for molecular and ionic interactions in electrolyte solutions, making it suitable for complex systems containing amines, acid gases, and water. researchgate.netresearchgate.net
Electrolyte Cubic Square-Well (eCSW) Equation of State: An equation-of-state model that can predict the solubility of acid gases in aqueous alkanolamine solutions with good accuracy, sometimes using only the interaction parameters of the acid gas and water system. acs.orgresearchgate.net
These models are validated against experimental data and are crucial for predicting solvent behavior under a wide range of operating conditions, including varying temperatures, pressures, and compositions. nih.govresearchgate.net
Table 1: Thermodynamic Models Applied to this compound (DIPA) Systems
| Model | Application System | Key Findings | Reference(s) |
|---|---|---|---|
| Modified Kent-Eisenberg (M-KE) | H₂S in aqueous DIPA | Provided a relatively good prediction of H₂S loading over a wide range of operating conditions with an Average Absolute Deviation (AAD) of 1.75%. | |
| Electrolyte Cubic Square-Well (eCSW) EOS | H₂S in aqueous DIPA + Piperazine (B1678402) | Demonstrated good accuracy for modeling H₂S solubility, showing reasonable agreement with experimental results. | acs.org |
| Electrolyte-NRTL (e-NRTL) | CO₂ in aqueous DIPA + AMP + Piperazine | The model was successfully used to correlate experimental data for complex quaternary and quinary amine blend systems. | researchgate.net |
| Deshmukh-Mather Model | CO₂ and H₂S in aqueous DIPA | Used to represent the solubility of CO₂ and H₂S mixtures in DIPA solutions. | researchgate.net |
Synergistic Effects of this compound with Physical Solvents and Ionic Liquids
Performance Evaluation of this compound-Based Solvents in Gas Sweetening Processes
The practical utility of a solvent is determined by its performance in key areas such as absorption capacity, efficiency, and the energy required for its regeneration.
The absorption capacity, often expressed as acid gas loading (moles of acid gas per mole of amine), is a critical performance indicator. Numerous studies have measured the solubility of CO₂ and H₂S in DIPA solutions under various conditions.
Research has shown that blending DIPA with activators such as piperazine (Pz) and 2-amino-2-methyl-1-propanol (B13486) (AMP) can significantly enhance CO₂ absorption. researchgate.net For instance, adding an AMP-Pz blend to a DIPA solution was observed to increase the CO₂ loading capacity. researchgate.net Similarly, the addition of piperazine to aqueous DIPA solutions was found to intensify the absorption of H₂S, particularly at high gas loadings. researchgate.net The efficiency of absorption is also influenced by operating parameters; for example, CO₂ removal in a DIPA-triethanolamine blend was shown to increase as temperature increased from 25°C to 50°C. researchgate.net
Table 2: Selected Experimental Data on CO₂ and H₂S Solubility in DIPA-Based Solutions
| Solvent System (wt%) | Acid Gas | Temperature (K) | Pressure Range (kPa) | Key Observation | Reference(s) |
|---|---|---|---|---|---|
| 45% DIPA | CO₂ | 313.15 - 343.15 | 100 - 4000 | Baseline data for activated DIPA studies. | researchgate.net |
| 24% DIPA + 21% AMP | CO₂ | 313.15 - 343.15 | 100 - 4000 | AMP enhances the CO₂ loading capacity of the DIPA solution. | researchgate.net |
| 2.96 m DIPA + 1.80 m Pz | H₂S | 313.15 - 353.15 | 19 - 1554 | At high gas loading, enhancing Pz concentration intensifies H₂S absorption. | acs.orgresearchgate.net |
The energy required to regenerate the solvent, primarily for heating the rich solvent in a stripper column to release the absorbed acid gases, is a major operating cost in amine treating plants. google.com The heat of absorption is a key thermodynamic property that is directly related to the regeneration energy; a lower heat of absorption generally implies a lower energy penalty for regeneration. tandfonline.com
DIPA is considered to have a lower heat of reaction compared to primary amines like MEA. researchgate.net This advantage contributes to lower energy requirements for regeneration. The use of DIPA in hybrid solvents with physical co-solvents can further reduce energy consumption. Since physical absorption is a weaker interaction than chemical bonding, the portion of acid gas held by the physical solvent can often be released by a simple pressure reduction, decreasing the heat load on the stripper. google.combre.com For example, the heat of absorption for CO₂ in a DIPA-NMP mixture was measured to be around 13-20 kJ·mol⁻¹, which is characteristic of physical absorption, whereas in a DIPA-MEG mixture, it was approximately 65–70 kJ·mol⁻¹, typical of chemical absorption. acs.org This demonstrates how the solvent composition can be tailored to manage energy consumption.
Table 3: Heat of Absorption for CO₂ in this compound (DIPA) Solvent Systems
| Solvent System | Temperature (°C) | Heat of Absorption (ΔHabs) | Implication for Regeneration | Reference(s) |
|---|---|---|---|---|
| 10 wt% DIPA in N-methyl-2-pyrrolidone (NMP) | 40 | ~20 kJ/mol | Low energy requirement, characteristic of physical absorption. | acs.org |
| 10 wt% DIPA in N-methyl-2-pyrrolidone (NMP) | 80 | ~13 kJ/mol | Very low energy requirement. | acs.org |
| 10 wt% DIPA in Ethylene (B1197577) Glycol (MEG) | 40 & 80 | ~65-70 kJ/mol | Higher energy requirement, characteristic of chemical absorption. | acs.org |
Absorption Capacity and Efficiency Studies
Innovation in Solvent Blends and Hybrid Systems Utilizing this compound
To enhance the performance of gas treating processes, researchers are moving beyond single-component solvents to more complex formulations. This compound is frequently used in these innovative systems, where it is either blended with other amines to create a synergistic effect or integrated into hybrid absorbents that combine the properties of different material classes.
Blending DIPA with other alkanolamines is a strategic approach to create solvents with customized properties, combining the advantages of different amine types. usm.my Generally, primary and secondary alkanolamines offer fast reaction kinetics, while tertiary and sterically hindered amines provide lower regeneration costs. usm.myrepec.org By mixing these, it is possible to optimize absorption capacity, reaction rate, and energy consumption. repec.org
Research has shown that blending carbamate-forming amines like DIPA (a secondary amine) with non-carbamate-forming amines like N-methyldiethanolamine (MDEA) can synergistically increase the CO2 cyclic capacity and lower the regeneration energy. repec.org Similarly, aqueous mixtures of DIPA and monoethanolamine (MEA) have been developed to minimize energy consumption. One study identified an optimal blend of 4.01 wt% MEA, 25.99 wt% DIPA, and 70 wt% water, which reduced the regeneration energy (Qregen) by 8.7% compared to a standard MEA solution and 2.6% compared to a single DIPA solution. researchgate.net
The addition of activators to DIPA solutions is another area of investigation. Studies on blends containing DIPA, N-(2-aminoethyl) ethanolamine (B43304) (AEEA), and piperazine (Pz) found that AEEA and Pz act as chemical activators that enhance the gas loading capacity of the DIPA solvent. researchgate.net The performance of various DIPA-alkanolamine blends is detailed in the table below.
Interactive Data Table: Performance of this compound-Alkanolamine Blends
| Blend Components | Composition (wt%) | Key Research Finding(s) | Reference(s) |
|---|---|---|---|
| DIPA / MEA / H₂O | 25.99 / 4.01 / 70 | Demonstrated a synergistic effect, achieving a minimum regeneration energy of 3.44 GJ/t CO₂, which was 8.7% lower than single MEA and 2.6% lower than single DIPA solutions. | researchgate.net |
| DIPA / MDEA | Various blends | The blend enhances CO₂ cyclic capacity and reduces regeneration energy due to the synergistic effect between a carbamate-forming amine (DIPA) and a non-carbamate-forming amine (MDEA). | repec.org |
| DIPA / TEA | 0–15 / 35–50 | Showed improved CO₂ removal efficiency under various pressure and temperature conditions. A study using Aspen HYSYS found CO₂ removal increased from 80% to 98% as temperature rose from 25°C to 50°C. | mdpi.comresearchgate.netmdpi.com |
| DIPA / AEEA / Pz / H₂O | 20 / 5 / 5 / 70 | The addition of AEEA and Pz as chemical activators was found to significantly enhance the CO₂ loading capacity of the DIPA solution. | researchgate.net |
| DIPA / AMP / Pz / H₂O | 36 / 7 / 2 / 55 | Equilibrium data for these quaternary systems were obtained to support the development of more efficient solvents for high-pressure gas treatment processes. | researchgate.netresearchgate.net |
Hybrid absorbents represent another frontier in gas separation, combining traditional solvents like DIPA with other materials to create systems with superior properties. These designs often aim to merge the high selectivity of chemical absorption with the lower regeneration energy of physical absorption or other advanced materials.
DIPA in Organic and Water-Lean Solvents: A notable commercial example of a hybrid system is the Sulfinol process, which uses a mixture of a physical solvent (sulfolane), a chemical solvent (DIPA or MDEA), and water. spe.org This combination is effective for treating gases with high partial pressures of acid gases. spe.org Research has also focused on non-aqueous or "water-lean" solvents to reduce the significant energy cost associated with evaporating water during regeneration. researchgate.net Studies have explored DIPA in polar organic solvents such as ethylene glycol (MEG) and N-methyl-2-pyrrolidone (NMP). researchgate.netacs.org Findings indicate that shifting from water to these organic diluents can enable the use of DIPA under conditions that would be impractical in aqueous solutions, for instance, by preventing phase separation. acs.orgacs.org The choice of the organic solvent is critical; for example, a blend of 10 wt% DIPA in MEG behaves as a chemical solvent, whereas a similar blend in NMP acts primarily as a physical absorbent. acs.orgresearchgate.net A nonaqueous blend of DIPA, sulfolane (B150427), and methanol (B129727) has also been investigated for reversible CO2 capture. usn.no
DIPA and Metal-Organic Frameworks (MOFs): Metal-Organic Frameworks (MOFs) are highly porous materials with exceptional surface areas, making them promising candidates for gas separation and storage. uah.essanedi.org.za A common strategy to enhance their selectivity for CO2 is to functionalize their internal surfaces with amine groups. frontiersin.orgmdpi.com This approach combines the high CO2 affinity of amines with the structured porosity of MOFs. While many studies focus on amine-functionalized MOFs, the specific integration of DIPA into MOF structures is not yet widely documented in existing research. frontiersin.orgnih.govnovomof.com Current literature often presents DIPA-based solvents and amine-functionalized MOFs as separate, sometimes competing, technologies for CO2 capture. sanedi.org.zanovomof.com However, a patent for an integrated acid gas removal method lists both DIPA and amine-functionalized MOFs as potential CO2 removing agents, suggesting a potential future for hybrid systems utilizing both components. googleapis.com
Interactive Data Table: this compound in Hybrid Absorbent Systems
| Hybrid System Type | Components | Key Research Finding(s) | Reference(s) |
|---|---|---|---|
| Physical-Chemical Solvent (Commercial) | DIPA (or MDEA), Sulfolane, Water | The Sulfinol process is economically attractive for treating gases with high acid gas partial pressures, combining chemical and physical absorption. | spe.org |
| Water-Lean Solvent | DIPA, Ethylene Glycol (MEG) | Maintains the chemical reactivity of DIPA while operating in a non-aqueous environment. | acs.orgacs.orgresearchgate.net |
| Water-Lean Solvent | DIPA, N-methyl-2-pyrrolidone (NMP) | The blend behaves essentially as a physical absorbent, with CO₂ solubility following Henry's Law. Avoids phase separation issues seen in aqueous DIPA. | acs.orgacs.orgresearchgate.net |
| Ionic Liquid Hybrid Solvent | DIPA, 1-butyl-3-methylimidazolium acetate ([bmim][acetate]), Water | Increasing the concentration of the ionic liquid in the aqueous DIPA blend enhances the absorption of CO₂. | researchgate.net |
Iv. Diisopropanolamine in Advanced Construction Materials Chemistry
Hydration Mechanisms of Cementitious Systems Modified with Diisopropanolamine (B56660)
The introduction of this compound into cementitious systems instigates a series of complex chemical interactions that alter the hydration pathway of cement clinker phases. These modifications are critical in determining the ultimate performance characteristics of the hardened concrete.
This compound and its related compounds, such as Diethanol-isopropanolamine (DEIPA) and Ethanol-diisopropanolamine (EDIPA), are known to promote the early hydration of cementitious materials. scispace.comymaws.com These admixtures can accelerate the hydration rate of the aluminate and ferrite (B1171679) phases within the cement. researchgate.netzkg.de Specifically, DEIPA has been identified as an efficient set accelerator that hastens the reactions of the cement aluminate phase. uts.edu.au This acceleration is partly attributed to the chelation of metal ions, such as Ca²⁺ and Fe³⁺, which promotes the dissolution of cement particles. mdpi.com
This compound significantly influences the type, morphology, and transformation of the hydration products formed within the cement paste. One of the most consistently reported effects is the acceleration of the conversion of ettringite (AFt) to monosulfoaluminate (AFm). scispace.comresearchgate.netzkg.demdpi.comresearchgate.net This transformation is crucial as it affects the pore structure and long-term stability of the hydrated paste. DEIPA and EDIPA both facilitate this conversion from AFt to AFm. scispace.commdpi.comresearchgate.net
The morphology of the primary binding phase, calcium-silicate-hydrate (C-S-H), is also altered. Research indicates that DEIPA can change the structure of C-S-H from a fibrous morphology to a more flocculent one. mdpi.com Furthermore, DIPA derivatives can affect the formation and structure of calcium hydroxide (B78521) (CH), also known as portlandite. EDIPA has been shown to accelerate the formation of CH, while DEIPA can lead to the creation of microcrystalline portlandite. researchgate.netzkg.de The morphology of CH crystals can be modified from long hexagonal columns to shorter, irregularly radiating lamellar structures with the addition of EDIPA. researchgate.netjst.go.jp
Specifically, DEIPA promotes the pozzolanic reaction of SCMs, which involves the consumption of calcium hydroxide (CH) to form additional C-S-H gel. mdpi.com This leads to a more efficient use of the byproducts of primary cement hydration. For instance, in systems containing Basic Oxygen Furnace (BOF) slag, DEIPA promotes its reaction and the consumption of CH. mdpi.com When used with lithium slag, DEIPA promotes the formation of AFt and increases the production of C-S-H, resulting in an enhanced microstructure. mdpi.comresearchgate.net This synergistic effect between DIPA and SCMs leads to a denser, more robust cement matrix. mdpi.comresearchgate.net
Formation and Transformation of Hydration Products (e.g., AFt, AFm, CH, C-S-H)
Impact of this compound on the Microstructure and Mechanical Properties of Cement
The changes in hydration kinetics and product formation induced by this compound have a direct impact on the physical properties of the hardened cement paste, including its microstructure and mechanical strength.
A primary benefit of using this compound in cement is the significant enhancement of compressive strength. DEIPA is particularly effective at increasing early compressive strength. mdpi.comresearchgate.net For example, in one study, the 7-day compressive strength of a BOF slag-cement mortar with DEIPA was 11.7% higher than a control sample. mdpi.com
Interactive Data Table: Effect of DIPA Derivatives on Compressive Strength
| Admixture Type | Curing Time | Compressive Strength Change | Reference |
| DEIPA | 7 days | +11.7% (vs. control) | mdpi.com |
| DEIPA | 3 days | +11.1% (with Lithium Slag SCM vs. DEIPA-only) | mdpi.com |
| EDIPA (Low Dose) | Early & Late | Promotes strength at both stages | scispace.comresearchgate.net |
| EDIPA (High Dose) | Early | Negative effect | scispace.comjst.go.jp |
| EDIPA (High Dose) | Late | Stronger enhancement than low dose | scispace.comjst.go.jp |
| This compound | 28 days | +15% to +30% | horizonadmixtures.com |
Pore Structure Refinement and Porosity Reduction
Role of this compound as a Grinding Aid and Set Accelerator in Cement Production
This compound (DIPA) is a specialty alkanolamine that serves a dual function in the manufacturing of cement and advanced construction materials. dow.com It is utilized both as a grinding aid to increase the efficiency of the clinker grinding process and as a chemical admixture to accelerate the hydration and hardening of cementitious systems. google.comyoutube.comuts.edu.au
Mechanism as a Grinding Aid
During the production of cement, clinker is ground into a fine powder in a ball mill. scielo.org.za This process is highly energy-intensive, partly due to the tendency of finely ground particles to agglomerate, which reduces grinding efficiency. scielo.org.zachimia.ch Grinding aids are surface-active substances that are introduced in small quantities to mitigate this issue. nih.gov
DIPA, like other alkanolamines, functions as a grinding aid by adsorbing onto the surface of the anhydrous cement particles. uts.edu.auethz.ch The molecules orient themselves with their polar functional groups interacting with the particle surface, while the non-polar hydrocarbon portions shield the particles from one another. ethz.chmdpi.com This action reduces the surface energy of the cement particles and prevents them from "sticking" together, thereby decreasing agglomeration. scielo.org.zaethz.ch The result is a more efficient grinding process, requiring less energy to achieve the desired fineness, and improved flowability of the resulting cement powder. uts.edu.auethz.ch Studies have shown that even small amounts of grinding aids can increase mill efficiency by 15-25%. scielo.org.za
Mechanism as a Set Accelerator
Beyond its physical role in grinding, DIPA also acts as a chemical accelerator, influencing the hydration kinetics of cement. researchgate.net Alkanolamines are known to enhance both early and late-age strength development in cementitious materials. scispace.com The primary mechanism involves the complexation of DIPA with metal ions present in the cement phases, particularly those in the aluminate and ferrite phases. researchgate.netresearchgate.net
Research indicates that DIPA and its derivatives, like Diethanolisopropanolamine (DEIPA), accelerate the hydration of tricalcium aluminate (C₃A) and tetracalcium aluminoferrite (C₄AF). researchgate.netmdpi.com This acceleration is attributed to DIPA's ability to form complexes with aluminum (Al³⁺) and iron (Fe³⁺) ions, which promotes their dissolution. researchgate.netresearchgate.net This action can speed up the conversion of ettringite (AFt) to monosulfoaluminate (AFm) phases during hydration. researchgate.netmdpi.com Furthermore, DIPA has been observed to accelerate the hydration of alite (C₃S), a primary component of cement, contributing to an increase in later-age strength. researchgate.netresearchgate.net
The following tables present research findings on the effect of alkanolamines, including DIPA derivatives, on cement properties.
Table 1: Effect of Alkanolamine Additives on Cement Mortar Compressive Strength
| Additive Type | Age | Compressive Strength vs. Reference | Key Finding | Citation |
| DEIPA | 3-Day | Increased | Primarily increased early strength. | researchgate.net |
| EDIPA | 3-Day | Comparable | Maintained early strength. | researchgate.net |
| DEIPA | 28-Day | Comparable | Maintained later-age strength. | researchgate.net |
| EDIPA | 28-Day | Increased | Primarily increased later-age strength. | researchgate.netresearchgate.net |
| TEA | 3-Day & 28-Day | Increased | Significantly improves both early and late strength. | mdpi.com |
| TIPA | 3-Day | Increased | Enhances early strength, but less than TEA and DEIPA. | mdpi.com |
This table is a representation of findings from multiple studies. DEIPA (Diethanolisopropanolamine) and EDIPA (Ethanolthis compound) are derivatives of DIPA.
Table 2: Research Findings on the Hydration Effects of DIPA Derivatives
| Derivative | Effect on Hydration | Mechanism | Citation |
| DEIPA | Accelerates C₃A, C₄AF, and later-stage C₃S hydration. | Stronger complexation with iron ions (Fe³⁺) enhances C₄AF dissolution after gypsum depletion. | researchgate.netresearchgate.net |
| EDIPA | Accelerates aluminate, ferrite, and later-stage C₃S hydration. | Hinders initial ettringite (AFt) formation but accelerates AFt to AFm transformation. Higher steric hindrance contributes to later-age C₃S hydration. | researchgate.netresearchgate.net |
These findings underscore the multifaceted role of this compound and its related compounds in modern cement technology, contributing to both manufacturing efficiency and the enhanced performance of the final construction material.
V. Environmental Fate and Remediation Strategies for Diisopropanolamine
Environmental Degradation Pathways of Diisopropanolamine (B56660)
The breakdown of DIPA in the environment occurs through both non-biological (abiotic) and biological (biotic) processes.
Abiotic degradation of DIPA primarily involves its reaction with photochemically-produced hydroxyl radicals in the atmosphere. The estimated rate constant for this vapor-phase reaction is 1x10⁻¹⁰ cubic cm/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of approximately 4 hours, assuming an atmospheric concentration of 5x10⁵ hydroxyl radicals per cubic centimeter. nih.gov Direct photolysis, the breakdown of a chemical by direct absorption of light, is not expected to be a significant degradation pathway for DIPA because it does not absorb light in the environmental UV spectrum. nih.gov
The biodegradation of DIPA can be slow under typical aquifer conditions. gov.bc.ca However, studies have shown that DIPA can be readily degraded by indigenous soil bacteria. ccme.ca Biodegradation has been observed under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions. osti.gov
Under aerobic conditions, DIPA has been shown to be readily consumed in shake flask cultures containing aquifer material from contaminated sites, with the removal following first-order kinetics. osti.gov In one study, aerobic mixed cultures were able to release 73% and 79% of the radiolabeled carbon from ¹⁴C-DIPA as ¹⁴CO₂, while two pure isolates of Gram-positive rods liberated 39% and 47%. nih.gov Approximately one-third to one-half of the nitrogen from DIPA was converted to ammonium-N in these aerobic cultures. nih.gov
DIPA biodegradation also occurs under various anaerobic conditions, including nitrate-reducing, Mn(IV)-reducing, and Fe(III)-reducing conditions. osti.gov Mineralization studies using ¹⁴C-DIPA have demonstrated the release of ¹⁴CO₂ under these anaerobic conditions. Specifically, between 3% and 78% of the radioactivity was released as ¹⁴CO₂ under nitrate-reducing conditions, and 12% to 78% was released under Mn(IV)-reducing conditions. nih.gov Degradation under Fe(III)-reducing conditions was found to be less sustainable, with less than 25% of the labeled carbon being liberated as ¹⁴CO₂. nih.gov Some studies have indicated that an acclimation period may be necessary for biodegradation to commence, as no degradation was observed in the first 5 to 10 days of a 20-day study using sewage sludge. nih.gov
Table 1: Summary of this compound Biodegradation Studies
| Condition | Organisms/Medium | Temperature | Key Findings | Citation |
|---|---|---|---|---|
| Aerobic | Aquifer material from sour gas treatment sites | 8°C and 28°C | Readily consumed, followed first-order kinetics. | osti.gov |
| Aerobic | Mixed cultures and pure isolates (Gram-positive rods) | Not specified | Mixed cultures mineralized 73-79% of ¹⁴C-DIPA to ¹⁴CO₂; pure cultures mineralized 39-47%. | nih.gov |
| Anaerobic (Nitrate-reducing) | Sediment-enrichment cultures | 8°C and 28°C | Mineralization of 3-78% of ¹⁴C-DIPA to ¹⁴CO₂. | nih.gov |
| Anaerobic (Mn(IV)-reducing) | Sediment-enrichment cultures | 8°C and 28°C | Mineralization of 12-78% of ¹⁴C-DIPA to ¹⁴CO₂. | nih.gov |
| Anaerobic (Fe(III)-reducing) | Sediment-enrichment cultures | 8°C and 28°C | Less sustainable, <25% of ¹⁴C-DIPA mineralized to ¹⁴CO₂. | nih.gov |
| Aerobic | Sewage sludge | Not specified | 39% of theoretical oxygen demand achieved after a 20-day incubation; required an acclimation period. | nih.gov |
Abiotic Degradation Mechanisms (e.g., Reaction with Hydroxyl Radicals, Photolysis)
Advanced Oxidation Processes (AOPs) for this compound Degradation in Wastewater
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials from wastewater. utp.edu.my These processes are particularly effective for treating complex or recalcitrant compounds like DIPA that are not easily biodegradable. researchgate.net AOPs are based on the in-situ generation of highly reactive hydroxyl radicals (•OH), which can oxidize a wide range of contaminants. researchgate.neteeer.org
The Fenton process involves the use of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. researchgate.netmdpi.com The photo-Fenton process enhances this reaction through the use of light, which can accelerate the formation of •OH radicals and improve the degradation rate of contaminants. researchgate.net
Studies have demonstrated the effectiveness of Fenton and photo-Fenton processes for DIPA degradation. In one study, the degradation of DIPA using Fenton's reagents was found to increase with temperature, reaching up to 100% degradation at 60°C. researchgate.net The optimal pH for this process was found to be 2.5. eeer.org The degradation of DIPA in this system followed pseudo-first-order kinetics. researchgate.neteeer.org
Visible light-assisted Fenton oxidation has also been investigated for treating wastewater containing DIPA. researchgate.netresearchgate.net In these studies, various parameters were optimized, including light intensity and the initial concentrations of DIPA and hydrogen peroxide. researchgate.netresearchgate.net One study found that for a photo-Fenton process under visible light, a 300W light source was more efficient than a 500W source, achieving a higher Chemical Oxygen Demand (COD) removal. researchgate.netresearchgate.net
Photocatalytic degradation is another AOP that utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂), and light energy to generate hydroxyl radicals. mdpi.com This method has been explored for the degradation of DIPA in aqueous solutions.
Iron-modified TiO₂ photocatalysts have been used in a heterogeneous photo-Fenton system to degrade DIPA. scientific.net The addition of hydrogen peroxide significantly enhanced the COD removal efficiency, with up to 80% COD removal achieved within 1.5 hours when a stoichiometric concentration of H₂O₂ was added. scientific.net
Copper-doped TiO₂ (Cu/TiO₂) photocatalysts have also been investigated for the photodegradation of DIPA under visible light. scientific.net The amount of copper loading on the TiO₂ was found to affect the efficiency, with a 1.5 wt% Cu loading achieving the highest COD removal of 45%. scientific.net The calcination temperature and duration during the preparation of Cu/TiO₂ catalysts were also found to be critical factors, with optimal conditions of 450°C for 1.5 hours resulting in a photocatalyst that achieved 63% COD removal. researchgate.net Bimetallic Cu-Ni/TiO₂ catalysts have also been studied for the photocatalytic degradation of DIPA. dntb.gov.ua
Optimizing the parameters of AOPs is crucial for maximizing the degradation efficiency of DIPA. Key parameters that are often studied include the initial concentrations of the contaminant and reagents, pH, temperature, and light intensity (for photo-assisted processes). researchgate.netutp.edu.my
For the Fenton process, the molar ratio of H₂O₂ to Fe²⁺ is a critical parameter. researchgate.net In one study, a molar ratio of 95 was used. researchgate.net The pH of the solution is also a significant factor, with an acidic pH generally being more favorable for the Fenton reaction. researchgate.neteeer.org Studies have identified an optimal pH of around 2.5 to 3 for DIPA degradation. researchgate.neteeer.org Temperature also plays a role, with higher temperatures generally leading to increased degradation rates, although temperatures above 60°C can cause the self-accelerating decomposition of hydrogen peroxide, which can reduce the concentration of hydroxyl radicals. researchgate.net
For photocatalytic systems, the properties of the catalyst, such as the type and amount of dopant and the calcination conditions, are key to optimizing performance. scientific.netresearchgate.net
Table 2: Optimization of AOPs for this compound Degradation
| AOP Method | Parameter | Optimal Condition/Finding | Citation |
|---|---|---|---|
| Fenton | Temperature | Degradation increases with temperature up to 60°C. | researchgate.net |
| Fenton | pH | Optimal pH is 2.5. | eeer.org |
| Photo-Fenton (Visible Light) | Light Intensity | 300W light source was more efficient than 500W, achieving 60.64% COD removal. | researchgate.netresearchgate.net |
| Photo-Fenton (Visible Light) | H₂O₂ Concentration | Optimum concentration was 1.0 M for both 300W and 500W light intensities. | researchgate.netresearchgate.net |
| Heterogeneous Photo-Fenton (Fe/TiO₂) | H₂O₂ Addition | Stoichiometric addition of H₂O₂ resulted in 80% COD removal in 1.5 hours. | scientific.net |
| Photocatalysis (Cu/TiO₂) | Cu Loading | 1.5 wt% Cu gave the highest COD removal (45%). | scientific.net |
| Photocatalysis (Cu/TiO₂) | Calcination Temperature | Optimum temperature was 450°C. | researchgate.net |
| Photocatalysis (Cu/TiO₂) | Calcination Duration | Optimum duration was 1.5 hours. | researchgate.net |
Photocatalytic Degradation using Novel Catalysts (e.g., TiO2-based systems)
Sorption and Mobility in Environmental Matrices
The movement of this compound (DIPA) in subsurface environments is primarily dictated by its sorption to soil and aquifer materials. The sorption behavior of DIPA is significantly influenced by the physicochemical properties of both the compound and the environmental matrix. DIPA is a polar, basic solvent that is completely miscible in water. gov.bc.ca It acts as a weak base in aqueous systems, including soil pore water. ccme.ca With a pKa value ranging from 8.9 to 9.1, DIPA will be predominantly in its protonated, cationic form in environments with a pH below this range. ccme.canih.gov This characteristic is a key determinant of its sorption behavior.
Research indicates that the sorption of DIPA is not strongly dependent on the organic carbon content of the soil. gov.bc.caccme.ca Instead, it is strongly correlated with the cation exchange capacity (CEC) of the soil and aquifer materials. nih.gov The protonated form of DIPA is readily adsorbed to negatively charged sites on soil particles, particularly clay minerals. ccme.ca This adsorption is influenced by the solution's electrolyte concentration; higher concentrations of other cations can compete with protonated DIPA for exchange sites, leading to decreased adsorption. nih.gov Similarly, adsorption tends to decrease as the pH increases, because a smaller fraction of DIPA exists in its protonated form at higher pH levels. nih.gov
The mobility of DIPA can vary significantly depending on the composition of the subsurface material. In soils with low clay content, DIPA is expected to have very high mobility. nih.gov However, in the presence of clay-rich sediments, particularly those containing montmorillonite (B579905), the migration of DIPA is significantly slowed down relative to the flow of groundwater. gov.bc.ca
Soil-Water Distribution and Adsorption to Clay Minerals
The interaction between this compound and soil particles, especially clay minerals, is a critical factor governing its distribution between the solid and aqueous phases in the environment. This interaction is quantified by the soil-water distribution coefficient (Kd), which represents the ratio of the contaminant concentration in the soil to its concentration in the water at equilibrium.
Batch equilibrium studies have demonstrated that DIPA sorbs strongly to certain clay minerals, most notably montmorillonite. gov.bc.ca X-ray analysis has confirmed that DIPA can enter the interlayer space of the montmorillonite mineral structure. gov.bc.ca The distribution coefficient (Kd) for DIPA in equilibrium with pure montmorillonite has been reported to be in the range of 16 to 42 L·kg⁻¹. gov.bc.caccme.ca This is significantly higher than the Kd value for humus-rich soil, which was found to be 2.0 L·kg⁻¹, and for kaolinite, with a Kd of 3.5 L·kg⁻¹. ccme.caccme.ca The mean Kd for a variety of soils and aquifer materials was determined to be 2.2 L·kg⁻¹. ccme.ca
The adsorption isotherms for DIPA are typically non-linear, with Freundlich adsorption coefficients (Kf) ranging from 3.5 to 170. The highest values were observed in montmorillonite clay materials. nih.gov This non-linear relationship indicates that the sorption capacity is concentration-dependent. gov.bc.ca
The strong affinity of DIPA for montmorillonite highlights the importance of clay mineralogy in controlling its environmental fate. In aquifers with a significant fraction of montmorillonite-rich clay, the mobility of DIPA will be substantially retarded. gov.bc.ca For instance, calculated retardation coefficients for DIPA in different aquifer sediments were 3.2 for weathered sandstone, 5.3 for weathered shale/sandstone, and 12 for clay-rich till. gov.bc.caccme.ca These values underscore the significant impact of clay content on retarding the movement of DIPA in the subsurface.
Data on Soil-Water Distribution and Adsorption of this compound
| Sorbent Material | Soil-Water Distribution Coefficient (Kd) (L·kg⁻¹) | Retardation Coefficient | Freundlich Adsorption Coefficient (Kf) | Reference |
| Pure Montmorillonite | 16 - 42 | 3.5 - 170 | gov.bc.caccme.canih.gov | |
| Kaolinite | 3.5 | ccme.ca | ||
| Humus-Rich Soil | 2.0 | gov.bc.caccme.ca | ||
| Weathered Sandstone | 3.2 | gov.bc.caccme.ca | ||
| Weathered Shale/Sandstone | 5.3 | gov.bc.caccme.ca | ||
| Clay-Rich Till | 12 | gov.bc.caccme.ca | ||
| Mean (Soils and Aquifer Materials) | 2.2 | ccme.ca |
Vi. Advanced Analytical Methodologies for Diisopropanolamine Research
Chromatographic Techniques for Diisopropanolamine (B56660) Quantification
Chromatography stands as a primary tool for the separation and quantification of DIPA. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been effectively employed, often requiring specific strategies to enhance detection. ccme.ca
Direct HPLC analysis of DIPA is challenging due to its lack of a strong chromophore, leading to poor UV absorbance. nih.gov To overcome this, derivatization is a common and necessary step to introduce a UV-active or fluorescent tag to the DIPA molecule, significantly improving detection sensitivity. nih.govgov.bc.ca
A widely used derivatization agent is 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl). gov.bc.cajst.go.jp This reagent reacts with the secondary amine group of DIPA to form a highly fluorescent derivative that can be readily detected. gov.bc.ca The derivatized product is then separated using a reversed-phase column, such as an octadecylsilyl (C18) column, and quantified using a fluorescence or UV detector. gov.bc.ca This method has been successfully applied to determine DIPA concentrations in water and soil samples. gov.bc.ca
One challenge with FMOC-Cl derivatization is the potential for interference from excess reagent or other FMOC-derivatized compounds in the sample. gov.bc.cajst.go.jp To address this, methods have been developed to remove excess FMOC-Cl, for instance, through the addition of N-methylmorpholine to catalyze its hydrolysis. jst.go.jp
Table 1: HPLC Method Parameters for DIPA Analysis with FMOC-Cl Derivatization
| Parameter | Condition |
| Derivatization Reagent | 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) gov.bc.ca |
| Column | Octadecylsilyl (C18) reversed-phase gov.bc.ca |
| Detection | Fluorescence or UV gov.bc.ca |
| Application | Quantification in water and soil samples gov.bc.ca |
| Key Consideration | Removal of excess derivatization reagent to prevent interference gov.bc.cajst.go.jp |
Gas Chromatography offers another robust avenue for DIPA analysis. nih.gov It can be used with or without derivatization. gov.bc.ca Direct injection methods employing a nitrogen-phosphate detector (NPD) or a flame ionization detector (FID) have been reported. gov.bc.ca However, to enhance volatility and improve chromatographic peak shape, derivatization is often preferred. nih.gov
A common derivatization approach for GC analysis involves converting the hydroxyl groups of DIPA into more volatile trimethylsilyl (B98337) (TMS) ethers. nih.gov The resulting TMS-derivatized DIPA can then be analyzed by GC coupled with a detector like a Thermal Energy Analyzer (TEA) or a mass spectrometer (MS). nih.gov GC-MS is particularly powerful as it provides not only quantification but also structural confirmation of the analyte. ecetoc.orgnih.gov This technique has been utilized for the trace analysis of N-nitrosothis compound, a potential impurity, in various formulations. nih.govnih.gov
Table 2: GC Methodologies for DIPA and Related Compounds Analysis
| Method | Derivatization | Detector | Application |
| Direct Injection | None | Nitrogen-Phosphate Detector (NPD) or Flame Ionization Detector (FID) gov.bc.ca | General DIPA analysis gov.bc.ca |
| GC-TEA | Trimethylsilyl (TMS) derivatization nih.gov | Thermal Energy Analyzer (TEA) nih.gov | Trace analysis of N-nitrosothis compound nih.gov |
| GC-MS | Trimethylsilyl (TMS) derivatization nih.gov | Mass Spectrometer (MS) ecetoc.orgnih.gov | Identification and quantification of DIPA and its impurities ecetoc.orgnih.gov |
High-Performance Liquid Chromatography (HPLC) with Derivatization Strategies
Spectroscopic and Spectrometric Characterization of this compound and its Adducts
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation of DIPA, its reaction products, and adducts, providing critical insights into reaction mechanisms and transformation pathways.
Mass Spectrometry, particularly when coupled with a chromatographic separation technique like GC or LC, is a cornerstone for the identification of DIPA and its transformation products. researchgate.net GC-MS is effective for identifying volatile compounds and impurities, as demonstrated in the analysis of N-nitrosothis compound. nih.govecetoc.orgnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS), especially with electrospray ionization (ESI), has proven valuable for analyzing less volatile and more polar transformation products of DIPA in complex environmental matrices like wetland vegetation. researchgate.nettandfonline.com ESI-MS can be used to confirm the uptake and transformation of DIPA in plants. researchgate.net The technique allows for the identification of metabolites and degradation products, which is crucial for understanding the environmental fate of DIPA. researchgate.nettandfonline.com
Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful tools for investigating the reaction mechanisms of DIPA.
¹H and ¹³C NMR spectroscopy can provide detailed information about the molecular structure of DIPA and its reaction products. uio.nousn.noutwente.nl For instance, NMR has been used to study the reaction of DIPA with carbon dioxide (CO₂), helping to identify the formation of carbamates and other species. uio.nousn.no These studies are vital for optimizing CO₂ capture processes where DIPA is used as a solvent. uio.no
FTIR spectroscopy is used to identify functional groups and monitor changes in chemical bonding during reactions. researchgate.netresearchgate.net In the context of DIPA, FTIR has been employed to study the absorption of CO₂ into DIPA solutions, providing evidence for the formation of various carbonate and carbamate (B1207046) species. uio.nousn.no It is also used to characterize DIPA adducts, for example, in the study of epoxy resin crosslinking where DIPA derivatives can act as hardeners. nih.gov The IR spectrum of DIPA shows characteristic absorption bands for N-H and O-H stretching, as well as C-N and C-O vibrations, which can be monitored to follow reaction progress. researchgate.netnih.gov
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observations | Reference |
| ¹³C NMR (in CDCl₃) | Peaks observed at approximately 21.14, 21.22, 56.82, 57.38, 65.50, and 65.94 ppm. | nih.gov |
| ¹H NMR (in CDCl₃, 90 MHz) | Chemical shifts are present, though specific values vary with conditions. | nih.gov |
| FTIR (KBr-Pellet) | Characteristic peaks include N-H stretching, O-H stretching (around 3374 cm⁻¹), C-H stretching (2852-2959 cm⁻¹), and C-N stretching (around 1275 cm⁻¹). | nih.govresearchgate.net |
| GC-MS (Electron Ionization) | Major peaks observed at m/z values of 70.0, 144.0, 160.0, 117.0, and 172.0. | nih.gov |
Mass Spectrometry (MS) for Identification and Transformation Product Analysis
Sample Preparation Techniques for Complex Matrices
Effective sample preparation is critical for the accurate analysis of DIPA, especially when it is present in complex matrices such as environmental samples (soil, water, vegetation) or industrial formulations. researchgate.netgov.bc.canih.gov The goal is to isolate DIPA from interfering substances and concentrate it to a level suitable for detection. ijpsjournal.com
For water samples, a common initial step is filtration to remove particulate matter. gov.bc.ca For soil and vegetation, extraction is necessary. ccme.cagov.bc.ca Due to DIPA's high water solubility, aqueous extraction is often effective. researchgate.net However, in some cases, organic solvents or a combination of water and organic solvents are used. researchgate.net
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and preconcentration of DIPA from aqueous extracts. tandfonline.comijpsjournal.com Different sorbents can be used depending on the specific requirements of the analysis. For instance, in the analysis of N-nitrosothis compound in herbicide formulations, a sequence of ion-exchange columns and an extraction tube were used to remove interferences before the final analysis. nih.gov
Liquid-Liquid Extraction (LLE) is another common technique. For example, dichloromethane (B109758) has been used to extract organic interferences from aqueous samples prior to the analysis of nitrosamines. nih.gov
The choice of sample preparation technique depends heavily on the sample matrix, the target analyte (DIPA or its derivatives), and the subsequent analytical method. Careful selection and optimization of the sample preparation protocol are essential to ensure the reliability and accuracy of the analytical results.
Vii. Computational and Theoretical Chemistry Approaches in Diisopropanolamine Research
Quantum Mechanical (QM) Studies of Diisopropanolamine (B56660) Molecular Interactions
Quantum mechanical methods, which are based on solving the fundamental equations of quantum physics, offer a detailed understanding of the electronic structure of molecules. afjbs.com These calculations are vital for elucidating reaction pathways and the nature of chemical bonds. afjbs.com For this compound research, QM studies provide a foundational perspective on its reactivity and interactions.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. mdpi.commdpi.com It is widely applied to study the mechanisms and energy profiles of chemical reactions involving DIPA. acs.org For instance, DFT calculations have been employed to explore the hydrolysis of this compound-derived compounds, such as this compound boronic esters (DIPAB). acs.org
In one study, DFT calculations at the M06-2X/6-31g(d,p) level were used to investigate the hydrolysis mechanism of various DIPAB molecules. acs.org The calculations revealed that the hydrolysis is a stepwise reaction involving two water molecules, with the second stage being the rate-limiting step. acs.org The energy barrier for the hydrolysis of a specific this compound boronic ester (DIPAB-5) was found to be 1.08 kcal/mol higher than that of a similar diethanolamine (B148213) boronic ester (DEAB-5), indicating the enhanced hydrolytic stability of the DIPA derivative. acs.org
Table 1: DFT Calculated Hydrolysis Energy Barriers for Boronic Esters
| Compound | Rate-Limiting Step Energy Barrier (kcal/mol) |
|---|---|
| DIPAB-5 | 27.63 |
| DEAB-5 | 26.55 |
Data sourced from hydrolysis calculations using the M06-2X/6-31g(d,p) method. acs.org
These theoretical findings are crucial for the rational design of more stable DIPA-based materials for applications like long-term drug release. acs.org
DFT is also instrumental in analyzing the non-covalent interactions and coordination chemistry of this compound. A key feature of DIPA is the presence of hydroxyl and amine functional groups, which can participate in hydrogen bonding and form coordination complexes.
Research on this compound boronic esters has utilized DFT to complement experimental data from single-crystal X-ray diffraction (XRD). acs.org These studies investigate the internal boron-nitrogen (B-N) coordination bond, a critical factor in the stability of these molecules. acs.org Calculations have shown that the length of the B-N coordination bond in various DIPAB structures is a key determinant of their stability. acs.org Understanding these intramolecular forces is essential for designing molecules with specific properties. Furthermore, computational studies on similar amine systems highlight the role of hydrogen-bonded networks with solvent molecules, like water, in mediating reaction pathways, a principle that is directly applicable to DIPA solutions. researchgate.net
Density Functional Theory (DFT) Calculations for Reaction Energetics and Mechanisms
Molecular Dynamics (MD) Simulations of this compound Solutions
Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic view of molecular behavior, which is essential for understanding the properties of DIPA in solution. wikipedia.orgnih.gov These simulations can capture a wide range of phenomena, including conformational changes and ligand binding. nih.gov
MD simulations are particularly useful for studying the structure and dynamics of aqueous DIPA solutions, often in the context of gas capture applications. researchgate.net For instance, simulations can reveal how DIPA molecules interact with each other and with solvent molecules (e.g., water) and dissolved gases (e.g., CO2 or H2S). This atomic-level insight helps in understanding macroscopic properties like viscosity, diffusion coefficients, and the mechanism of gas absorption. globalauthorid.com Combined QM/MM (Quantum Mechanics/Molecular Mechanics) approaches, where a reactive core is treated with QM and the surrounding solution with MD, are often used to study chemical reactions within these large, complex systems. researchgate.netmpg.de
Predictive Modeling of this compound System Behavior
Beyond fundamental molecular simulations, predictive modeling techniques are used to forecast the behavior of DIPA systems under various process conditions, enabling efficient optimization and design.
Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. e-jwj.org It is widely employed in DIPA-related research to model the relationship between several independent variables and one or more response variables. nih.govscientific.net
One application involves the optimization of photocatalyst preparation for the photodegradation of DIPA in wastewater. A study used RSM to optimize the synthesis of a Copper/Titanium dioxide (Cu/TiO2) photocatalyst. scientific.net The variables investigated were Cu loading, calcination temperature, and calcination time. The analysis showed that the model could accurately predict the chemical oxygen demand (COD) removal, with the Cu loading being the most significant factor. scientific.net
Table 2: RSM Optimized Conditions for Cu/TiO₂ Photocatalyst Preparation
| Parameter | Optimized Value |
|---|---|
| Cu Loading | 1.8 wt% |
| Calcination Temperature | 425 °C |
| Calcination Duration | 1.0 h |
At these optimum conditions, a 61.15% removal of COD from an aqueous DIPA solution was achieved. scientific.net
RSM has also been successfully applied to optimize the parameters for CO2 capture using blended aqueous solutions of DIPA and 2-amino-2-methylpropanol (AMP). nih.govresearchgate.net
Artificial Neural Networks (ANN) are computational models inspired by the structure and function of biological neural networks. They are particularly effective at modeling complex, non-linear relationships in data. acs.org In the context of DIPA research, ANNs have been developed to predict the equilibrium solubility and partial pressure of CO2 in DIPA-based solvent systems. nih.govresearchgate.net
In a study comparing RSM and ANN for modeling CO2 solubility in aqueous DIPA/AMP blends, an ANN model was developed with a multilayer perceptron (MLP) architecture. nih.govresearchgate.net The inputs to the model included DIPA concentration, AMP concentration, temperature, and pressure. nih.govresearchgate.net The results demonstrated that the ANN model was superior to the RSM model in terms of accuracy and predictive capability. nih.govresearchgate.net
Table 3: Comparison of ANN and RSM Model Performance for CO₂ Solubility Prediction
| Model | Coefficient of Determination (R²) | Mean Square Error (MSE) |
|---|---|---|
| ANN (MLP) | 0.99581 | 0.00009085 |
| RSM | 0.9601 (Predicted R²) | Not explicitly stated in comparison |
Data sourced from a study on CO₂ solubility in DIPA/AMP solutions. The ANN model demonstrated a stronger correlation and lower error rate. nih.govresearchgate.net
The high accuracy of the ANN model makes it a valuable tool for predicting the behavior of complex DIPA systems, facilitating the design and optimization of CO2 capture technologies. nih.gov
Vapor-Liquid Equilibrium (VLE) Modeling and Correlation
Vapor-liquid equilibrium (VLE) data is fundamental for the design, simulation, and optimization of separation processes, particularly in the context of industrial applications like acid gas removal and solvent purification. For this compound (DIPA), accurate VLE modeling is crucial for designing efficient CO2 capture systems. researchgate.net Research in this area involves experimental VLE measurements for DIPA in binary, ternary, and more complex systems, followed by the correlation of this data using various thermodynamic models.
Binary Systems
Studies on binary systems provide the foundational parameters for modeling more complex mixtures. The VLE behavior of DIPA has been investigated in combination with water, other amines, and phenolic compounds.
Isothermal VLE data for the water + DIPA system have been measured at various temperatures using methods like a static total pressure apparatus. nist.govresearchgate.net The experimental data from these studies have been correlated using thermodynamic models such as the Non-Random Two-Liquid (NRTL) model. nist.govresearchgate.net The NRTL model was used to fit the activity coefficients from the measured VLE and solid-liquid equilibrium (SLE) data. nist.gov Similarly, headspace gas chromatography has been employed to measure isothermal VLE data for the water + DIPA binary system at 423 K. researchgate.net
The VLE of DIPA with phenolic compounds has also been characterized. Isobaric VLE data for the binary systems of DIPA + m-cresol (B1676322) (MC) and DIPA + 2,6-dimethylphenol (B121312) (DMP) were measured at a pressure of 20.0 kPa. acs.orgnist.gov The experimental results indicated a stronger interaction between DIPA and m-cresol compared to 2,6-dimethylphenol. acs.orgnist.gov To correlate this data, several activity coefficient models were employed, including the Wilson, NRTL, and Universal Quasichemical (UNIQUAC) models. The binary energy interaction parameters for these models were determined from the experimental data. acs.org
Another studied binary system is DIPA + N-methyldiethanolamine (MDEA) , for which isothermal VLE data was measured at 423 K. researchgate.net This particular system was found to exhibit an azeotrope. researchgate.net
The UNIFAC group contribution method has been used to predict VLE data for the DIPA + water system, with the results showing good agreement with experimental data at temperatures of 338 K, 353 K, and 368 K. researchgate.net
Ternary and Quaternary Systems for CO2 Capture
The primary application driving VLE research on DIPA is its use in CO2 capture. Therefore, many studies focus on ternary and quaternary systems involving DIPA, water, CO2, and other amines or activators.
In a study involving phenols, the VLE of the ternary system m-cresol + 2,6-dimethylphenol + DIPA was investigated. It was found that DIPA could enhance the relative volatility of 2,6-dimethylphenol to m-cresol. acs.org The binary interaction parameters obtained from the DIPA+MC and DIPA+DMP systems were used to predict the ternary VLE data, with the Wilson model providing the most accurate predictions. acs.org
For acid gas removal, the solubility of CO2 in aqueous mixtures of DIPA + 2-amino-2-methyl-1-propanol (B13486) (AMP) + piperazine (B1678402) (PZ) has been studied at temperatures of 313.15, 328.15, and 343.15 K and pressures up to 40 bar. osti.govresearchgate.net The results showed that adding an AMP-PZ blend as an activator to the DIPA solution increased the CO2 loading capacity. osti.govresearchgate.net The Electrolyte-NRTL (e-NRTL) model was used to correlate the experimental VLE data for these quaternary systems. osti.gov This model is frequently used for aqueous alkanolamine-acid gas systems. researchgate.net
Advanced Modeling Approaches
Beyond traditional thermodynamic models, modern computational techniques are being applied to predict the VLE of DIPA-containing systems. Response Surface Methodology (RSM) and Artificial Neural Networks (ANN) have been developed to estimate the equilibrium solubility and partial pressure of CO2 in blended aqueous solutions of DIPA and AMP . nih.gov The study analyzed parameters including DIPA and AMP concentrations (9-21 wt%), temperature (323.15-358.15 K), and pressure (2.140-332 kPa). nih.gov
The findings highlighted that a multilayer perceptron (MLP) neural network model outperformed the RSM model in accuracy. nih.gov The MLP model, with a 4-10-1 topology for CO2 solubility and a 4-5-1 topology for CO2 partial pressure, demonstrated high coefficients of determination (0.99581 and 0.99839, respectively) and lower error rates, indicating its superior adaptability for handling the complex variables in CO2 capture technologies. nih.gov
Data Tables
Below are interactive tables summarizing the systems and models used in DIPA VLE research.
| System Components | Conditions | Key Findings/Observations | Reference(s) |
|---|---|---|---|
| DIPA + Water | Various temperatures | Data correlated with NRTL and UNIFAC models. | nist.govresearchgate.netresearchgate.net |
| DIPA + Water | 423 K | Isothermal VLE data measured via headspace gas chromatography. | researchgate.net |
| DIPA + m-Cresol (MC) | 20.0 kPa | Stronger interaction observed compared to DIPA + DMP. | acs.orgnist.gov |
| DIPA + 2,6-Dimethylphenol (DMP) | 20.0 kPa | Data correlated with Wilson, NRTL, and UNIQUAC models. | acs.orgnist.gov |
| DIPA + N-Methyldiethanolamine (MDEA) | 423 K | System exhibits an azeotrope. | researchgate.net |
| DIPA + m-Cresol + 2,6-Dimethylphenol | 20.0 kPa | DIPA enhances the relative volatility of DMP to MC. Wilson model gave the best prediction. | acs.org |
| CO2 + DIPA + AMP + Water | 323.15-358.15 K; 2.140-332 kPa | Modeled using Response Surface Methodology (RSM) and Artificial Neural Networks (ANN). | nih.gov |
| CO2 + DIPA + AMP + Piperazine + Water | 313.15-343.15 K; 1-40 bar | AMP-PZ blend enhances CO2 loading. Modeled with Electrolyte-NRTL (e-NRTL). | osti.govresearchgate.net |
| Model | System(s) Applied To | Notes | Reference(s) |
|---|---|---|---|
| Wilson | DIPA + m-Cresol, DIPA + 2,6-Dimethylphenol, and the corresponding ternary system. | Provided the best prediction for the ternary system. | acs.org |
| NRTL (Non-Random Two-Liquid) | DIPA + Water; DIPA + m-Cresol; DIPA + 2,6-Dimethylphenol. | Widely used for correlating activity coefficients in DIPA binary systems. | nist.govresearchgate.netacs.org |
| UNIQUAC (Universal Quasichemical) | DIPA + m-Cresol; DIPA + 2,6-Dimethylphenol; DIPA + Water systems. | Used for calculating binary parameters. | acs.orgresearchgate.net |
| UNIFAC (UNIQUAC Functional-group Activity Coefficients) | DIPA + Water; DIPA + MDEA + Water. | A group contribution method used for prediction. A modified version (Dortmund) described the DIPA+MDEA+Water system well. | researchgate.netresearchgate.net |
| Electrolyte-NRTL (e-NRTL) | CO2 + DIPA + AMP + Piperazine + Water. | Essential for modeling systems with electrolytes, common in acid gas capture. | osti.gov |
| Artificial Neural Network (ANN) | CO2 + DIPA + AMP + Water. | Outperformed RSM in accuracy for predicting CO2 solubility and partial pressure. | nih.gov |
| Response Surface Methodology (RSM) | CO2 + DIPA + AMP + Water. | Used for estimation but found to be less accurate than ANN models. | nih.gov |
Viii. Synthesis Pathways and Derivatization for Functional Materials Applications of Diisopropanolamine
Novel Synthetic Routes for Diisopropanolamine (B56660) Production
The industrial production of this compound typically involves the reaction of ammonia (B1221849) with propylene (B89431) oxide. However, research continues to focus on developing more efficient and selective synthetic methodologies to improve yield, purity, and cost-effectiveness.
The synthesis of this compound is primarily achieved through the ammonolysis of propylene oxide. This reaction can proceed with or without a catalyst. In a common industrial method, liquid ammonia and water are mixed to form ammonia water, which is then thoroughly mixed with propylene oxide. The solution is preheated and fed into a reactor where the reaction takes place at elevated temperatures and pressures. google.com This process yields a mixture of monoisopropanolamine, this compound, and triisopropanolamine. google.com
The reaction between ammonia and propylene oxide can be optimized to favor the formation of DIPA. google.com While the reaction can be carried out non-catalytically, the use of catalysts can enhance selectivity and reaction rates. Another approach involves the photocatalytic mineralization of this compound using modified titanium dioxide under visible light, which, while a degradation process, provides insights into catalytic pathways involving DIPA. researchgate.net
A key challenge in DIPA production is the separation of the desired product from the reaction mixture, which also contains mono- and tri-isopropanolamine, as well as unreacted starting materials. google.com By carefully controlling the molar ratio of ammonia to propylene oxide, reaction temperature, and pressure, the formation of byproducts can be minimized. google.com For instance, a method has been described that achieves a this compound purity of over 99% by controlling these parameters and employing a multi-step flash evaporation and rectification process for separation. google.com The table below summarizes the optimized process parameters from a patented method for high-purity DIPA production. google.com
| Parameter | Optimized Value |
| Ammonia to Propylene Oxide Molar Ratio | 5-8 |
| Reaction Temperature | 148-155 °C |
| Reaction Pressure | 16.0-18.0 MPa |
| Reaction Time | 1.5-3 hours |
| Final DIPA Purity | >99% |
This table presents optimized parameters for the synthesis of high-purity this compound.
Catalytic and Non-Catalytic Synthetic Methodologies
Design and Synthesis of this compound-Derived Functional Materials
The functional groups of this compound make it an excellent candidate for the synthesis of advanced materials with specific functionalities.
Boronic ester hydrogels are of significant interest in the biomedical field due to their stimulus-responsive nature. acs.orgacs.org However, their application has been limited by their low hydrolytic stability. To address this, novel this compound boronic ester (DIPAB) hydrogels have been developed. acs.orgacs.org These hydrogels exhibit significantly greater hydrolytic stability compared to those derived from diethanolamine (B148213). acs.org
The enhanced stability of DIPAB hydrogels is attributed to the presence of a methyl group, which increases the steric effect and the covalent character of the boron-nitrogen coordination bond. acs.orgacs.org This improved stability allows for the creation of hydrogels suitable for long-term drug release. acs.org For example, tazarotene-loaded DIPAB hydrogels have been shown to promote skin healing in rats through sustained drug release. acs.org The design of these materials often involves the complexation between boronic acids and the diol groups of DIPA to form reversible boronic esters, which act as dynamic covalent cross-links. ethz.chresearchgate.net
N-lauryl this compound (LDIPA) is a nonionic surfactant that can be synthesized by reacting lauryl amine with propylene oxide. tandfonline.com This surfactant is poorly soluble in water but can be converted into ionic surfactants by reacting it with various acids. tandfonline.com The properties of these resulting surfactants are influenced by the nature of the counterion. tandfonline.com
A study investigating the effect of organic counterions (C1–C12 monocarboxylic acids) on the properties of N-lauryl this compound surfactants revealed changes in their surface properties, such as critical micelle concentration (CMC) and surface tension. tandfonline.com The synthesis of the initial N-lauryl this compound involves the reaction of dodecylamine (B51217) with propylene oxide under a nitrogen atmosphere. tandfonline.com The resulting LDIPA is a transparent substance that is soluble in various organic solvents and partially soluble in water. researchgate.net The table below details some of the colloidochemical properties of N-Lauryl this compound Acetate (B1210297).
| Property | Value |
| Critical Micelle Concentration (CMC) | 0.89 mmol/L |
| Surface Tension at CMC (γCMC) | 33.1 mN/m |
| Maximum Surface Excess (Γmax) | 2.15 x 10⁻⁶ mol/m² |
| Minimum Surface Area per Molecule (Amin) | 0.77 nm² |
This table presents key surface properties of the surfactant N-Lauryl this compound Acetate in aqueous solution.
Coumarin (B35378) and its derivatives are known for their wide range of biological activities. researchgate.netchemmethod.com A series of isopropanolamine-decorated coumarin derivatives have been designed and synthesized to act as quorum sensing (QS) inhibitors, which can interfere with bacterial virulence. acs.org Quorum sensing is a cell-to-cell communication process in bacteria that regulates gene expression, including the expression of virulence factors. acs.org
In one study, a specific this compound-containing coumarin derivative, compound A5 , demonstrated significant bioactivity against the plant pathogenic bacterium Xanthomonas oryzae pv. oryzae (Xoo). acs.org This compound was found to disrupt biofilm formation and suppress the production of bacterial virulence factors by downregulating the expression of QS-related genes. acs.org The synthesis of such derivatives opens up new avenues for developing novel antibacterial agents that target bacterial communication rather than bacterial growth, potentially reducing the development of resistance. acs.orgnih.gov
| Compound | Target Organism | Biological Activity |
| A5 (Isopropanolamine-decorated coumarin) | Xanthomonas oryzae pv. oryzae (Xoo) | Quorum Sensing Inhibition, Biofilm Disruption |
This table summarizes the biological activity of a specific this compound-containing coumarin derivative.
This compound as a Component in Polymer and Resin Formulations
This compound (DIPA) is a versatile chemical compound utilized in the synthesis and formulation of a wide range of polymeric materials and resins. Its bifunctional nature, possessing both secondary amine and hydroxyl groups, allows it to act as a monomer, cross-linking agent, chain extender, and neutralizing agent. basf.comomanchem.comdow.com These functionalities are exploited to tailor the properties of polymers such as polyurethanes, polyesters, and various resins for specific applications.
In waterborne coatings, DIPA serves as an effective neutralizing agent for resins stabilized with anionic groups, including polyesters, alkyds, and acrylics. basf.comrx-sol.combasf.com Its role extends to improving the film formation process in stoving enamels. omanchem.comrx-sol.com The branched structure of DIPA, with its two hydroxyl groups, imparts unique characteristics to the polymer backbone, influencing properties like solubility, stability, and mechanical performance.
Polyurethanes
This compound is a key building block in the production of polyurethanes (PUs). omanchem.combasf.com The hydroxyl groups of DIPA react with the isocyanate groups of diisocyanates to form the characteristic urethane (B1682113) linkages that constitute the polymer backbone. ontosight.ai This reaction allows for the incorporation of DIPA into polyurethane structures, where it can function as a chain extender or cross-linking agent due to its pendent functionality. basf.comomanchem.com
The inclusion of DIPA can modify the properties of the resulting polyurethane materials. For instance, it can be used as an auxiliary filler in polyurethane elastomers to impart specific desired properties. guidechem.com Research has also shown its use in the creation of polyurethane foams. guidechem.com One study detailed the reaction of DIPA with a linear phenolic resin polyol (PF-1) to create a modified polyol (PF-2). guidechem.com This modified polyol was then used to produce polyurethane foam plastics with improved flame retardancy, dimensional stability, and compressive strength compared to foams made with the unmodified phenolic resin. guidechem.com The resulting foam also exhibited processing characteristics similar to those produced with standard polyether polyols. guidechem.com
The synthesis of a polyurethane polymer from the reaction of 1,1'-oxybis-2-propanol (DIPA) and 1,3-diisocyanatomethylbenzene has been described. ontosight.ai The resulting polymer's properties, such as rigidity, thermal stability, and chemical resistance, are attributed to the urethane linkages and the aromatic ring from the diisocyanate monomer. ontosight.ai These polyurethanes find use in coatings, adhesives, foams, and composites. ontosight.ai
Polyesters
In the field of polyester (B1180765) coatings, this compound serves as a crucial intermediate. rx-sol.combasf.com It is used in the synthesis of β-hydroxyalkylamides, which function as effective cross-linking agents for polyester-based powder coatings. basf.comomanchem.com
Furthermore, DIPA can be directly incorporated into polyester chains through condensation reactions. A study demonstrated the synthesis of N-substituted diisopropanolamines and their subsequent condensation with sebacic acid to create hydroxyl-terminated polyesters. cdnsciencepub.com These polyesters, with molecular weights around 1500, were then cured using 2,4-tolylene diisocyanate to produce polyurethane elastomers. The resulting elastomers exhibited low brittle temperatures, in the region of -50 °C, highlighting the role of the DIPA-based polyester in defining the final material's thermal properties. cdnsciencepub.com
Epoxy and Other Resins
This compound and its derivatives are utilized in various resin systems, often as curing agents or property modifiers. In epoxy resin formulations, alkanolamines like DIPA can be included as part of the hardener system. google.com Amino resins, a class of cross-linking agents commonly used to cure acrylic, polyester, and epoxy resins that contain functional groups like hydroxyls, can be formulated with amines such as this compound, which can act as a blocking agent to prevent premature catalyst activity. googleapis.com
The versatility of DIPA is also evident in its use with phenolic resins. As mentioned previously, DIPA can react with a linear phenolic resin polyol to create a modified polyol. guidechem.com This derivatization addresses issues such as rapid initiation and slow maturation times observed with the unmodified phenolic resin when used in polyurethane foam production. guidechem.com
The table below summarizes the roles and effects of this compound in various polymer formulations based on research findings.
| Polymer/Resin System | Role of this compound (DIPA) | Resulting Properties/Applications | Citations |
| Polyurethanes | Building Block, Cross-linking Agent, Chain Extender | Enhanced thermal stability, chemical resistance, flame retardancy, and compressive strength. Used in elastomers, foams, coatings, and adhesives. | basf.comomanchem.comontosight.aiguidechem.com |
| Polyesters | Intermediate for β-hydroxyalkylamide cross-linkers; Monomer in polyester synthesis | Used in powder coatings; Forms hydroxyl-terminated polyesters for creating elastomers with low brittle temperatures. | basf.comrx-sol.comcdnsciencepub.com |
| Waterborne Resins (Alkyd, Acrylic) | Neutralizing Agent, Film Forming Supporter | Stabilizes anionic resins for waterborne stoving enamels. | basf.comrx-sol.combasf.com |
| Epoxy Resins | Component in Curing/Hardener Systems; Blocking Agent | Participates in the curing process of epoxy resins containing hydroxyl, amide, or carboxyl groups. | google.comgoogleapis.com |
| Phenolic Resins | Reactant to form modified polyols | Improves processing characteristics and final properties (flame retardancy, stability) of polyurethane foams. | guidechem.com |
A more detailed look at the impact of DIPA on material properties is presented in the following table, which compares polyurethane foams made with and without DIPA-modified phenolic resin.
| Property | Polyurethane Foam with Unmodified Phenolic Resin (PF-1) | Polyurethane Foam with DIPA-Modified Phenolic Resin (PF-2) |
| Initiation Time | Fast | Similar to standard polyether polyol foams |
| Maturation Time | Slow | Similar to standard polyether polyol foams |
| Flame Retardancy | Standard | Better than PF-1 based foam |
| Dimensional Stability | Standard | Better than PF-1 based foam |
| Compressive Strength | Standard | Better than PF-1 based foam |
| Data synthesized from research findings on modified phenolic resin polyols. guidechem.com |
Ix. Diisopropanolamine in Catalysis and Polymer Science
Role of Diisopropanolamine (B56660) as a Ligand in Transition Metal Catalysis
The bifunctional nature of this compound, possessing both nitrogen and oxygen donor atoms, allows it to act as a flexible ligand in coordination chemistry. It can coordinate to metal centers through its amino nitrogen and one or both of its hydroxyl groups, functioning as a bidentate or tridentate ligand.
Furthermore, this compound has played a role in the synthesis of a novel one-dimensional covalent polymer composed of mixed-valence [Co(II)3Co(III)] tetramers. royalsocietypublishing.org Beyond these specific examples, DIPA is also listed among other amines as a potential component in transition metal ligand complexes designed to act as catalysts, such as those used to increase the mass transfer rate in acid gas scrubbing applications. uky.edu
This compound as a Catalyst or Co-catalyst in Organic Transformations
As an alkanolamine, this compound is a basic compound capable of catalyzing or participating in various organic reactions. dow.com Its basicity allows it to act as a proton acceptor and neutralizing agent. dow.com
While detailed kinetic studies for a wide range of specific organic reactions catalyzed by DIPA are not extensively documented in readily available literature, its function as a basic chemical intermediate is well-established. dow.com This inherent basicity allows it to facilitate reactions that require a mild base, such as certain condensation or neutralization reactions. Its role in the reaction between carbon dioxide and various organic solvents has also been studied from a kinetic perspective, highlighting its function in chemical absorption processes. researchgate.net
Applications of this compound in Polymerization Processes
This compound is a key building block in the synthesis of several classes of polymers, most notably poly(ester amide)s and polyurethanes. Its difunctional hydroxyl groups and secondary amine group allow it to be incorporated into polymer chains through polycondensation reactions.
The involvement of this compound as a monomer directly influences the kinetics and mechanism of polymerization. In the synthesis of hyperbranched poly(ester-amide)s, DIPA acts as a B'B2 type monomer, where the secondary amine (B') and the two hydroxyl groups (B2) react with an A2 type monomer, such as a dicarboxylic anhydride (B1165640). researchgate.netresearchgate.net The polymerization proceeds via a one-pot reaction involving the polycondensation of the anhydride and the dialkanolamine. researchgate.net The mechanism involves the formation of bis(2-hydroxyalkyl)amide-based units that subsequently polymerize. researchgate.netacs.org The rate and extent of this polycondensation are governed by factors such as temperature, monomer concentration, and the specific reactivity of the anhydride used.
In polyurethane synthesis, DIPA's hydroxyl groups react with isocyanate groups to form urethane (B1682113) linkages. ontosight.aiqucosa.de The kinetics of polyurethane formation are complex and can be affected by the reactivity of all components, including the diisocyanate and the polyol, which in this case would be DIPA or a polyester (B1180765) derived from it. cdnsciencepub.comresearchgate.net For example, polyesters synthesized from N-substituted diisopropanolamines and sebacic acid were observed to require two days to fully react with a diisocyanate, indicating the influence of the monomer structure on reaction times. cdnsciencepub.com DIPA can also be used as a catalyst for certain polymerization reactions, which inherently controls the reaction kinetics. utp.edu.my
This compound is a foundational monomer for producing various functional polymers, particularly hyperbranched structures and polyurethanes.
Hyperbranched Poly(ester-amide)s (HPEAs): A significant application of DIPA is in the synthesis of hyperbranched poly(ester-amide)s. These polymers are typically created through the bulk polycondensation of DIPA with various cyclic dicarboxylic anhydrides (A2 monomers). researchgate.netresearchgate.net The reaction does not require a catalyst and proceeds in a straightforward one-pot manner. acs.org The structure and properties of the resulting HPEAs can be tuned by selecting different anhydrides.
For instance, hyperbranched polyesteramides have been synthesized using maleic anhydride, succinic anhydride, and phthalic anhydride with this compound. researchgate.net The polycondensation of 1,2-cyclohexane dicarboxylic anhydride with an excess of DIPA also yields hydroxy-functional hyperbranched polyesteramides. acs.org These polymers possess a high density of functional groups and unique physical properties, such as lower viscosity compared to linear analogues. researchgate.net
| Anhydride Monomer (A2) | Dialkanolamine Monomer (B'B2) | Resulting Polymer Type | Key Findings/Characteristics | Reference |
|---|---|---|---|---|
| Maleic Anhydride | This compound (DIPA) | Hyperbranched Poly(ester-amide) (HBPA1) | Used as a polymeric admixture for cement, increasing compressive strength. | researchgate.net |
| Succinic Anhydride | This compound (DIPA) | Hyperbranched Poly(ester-amide) | Synthesized via one-pot reaction; used to create polymer/clay nanocomposites. | researchgate.net |
| Phthalic Anhydride | This compound (DIPA) | Hyperbranched Poly(ester-amide) | Synthesized via one-pot reaction; characterized by GPC, IR, and NMR. | researchgate.net |
| cis-1,2-Cyclohexanedicarboxylic Anhydride | This compound (DIPA) | Hydroxy-functional Hyperbranched Poly(ester-amide) | Synthesized in a straightforward manner; characterized by MS and SEC. | acs.orgresearchgate.net |
Polyurethanes and Other Polymers: this compound is also used in the synthesis of polyurethanes (PUs). It can be reacted with diisocyanates, such as 1,3-diisocyanatomethylbenzene, to form PU polymers. ontosight.ai In a more complex approach, N-substituted diisopropanolamines are first condensed with a diacid like sebacic acid to form a polyester polyol. cdnsciencepub.com This polyester is then reacted with a diisocyanate to produce the final polyurethane elastomer. cdnsciencepub.com The properties of these polyurethanes are influenced by the structure of the initial N-substituted DIPA. cdnsciencepub.com
X. Process Intensification and Energy Optimization in Diisopropanolamine Based Industrial Processes
Energy Efficiency Enhancement in Diisopropanolamine-Mediated Gas Sweetening
Gas sweetening, the process of removing acidic gases like hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂) from natural gas streams, is a primary application of DIPA. atamanchemicals.commarkwideresearch.com A significant operational cost in this process is the energy required to regenerate the DIPA solvent after it has absorbed the acid gases. scribd.com Consequently, enhancing energy efficiency is a key objective.
To minimize the substantial energy consumption associated with solvent regeneration, various advanced process flow schemes have been developed and implemented. These configurations modify the standard absorption-regeneration loop to optimize heat recovery and solvent loading. researchgate.netbre.com
Common advanced configurations applicable to amine treating units, including those using DIPA, include:
Split-Flow Configuration: In this design, the lean amine stream from the regenerator is split. A portion is sent to the top of the absorber for final gas polishing, while the majority, which can be semi-lean, is fed to a lower section of the absorber. researchgate.net This reduces the total amount of solvent that needs to be fully regenerated, thus saving energy.
Dual Split-Flow Configuration: This scheme combines the principles of split-flow with multiple feed points to the absorber, allowing for maximized purification efficiency while minimizing energy consumption. scientists.uz A partially regenerated solution can be fed to the middle section of the absorber, while a deeply regenerated stream is used at the top for fine purification. scientists.uz
Use of Precontactors: Static mixers or jet eductor mixers can be installed in a bypass stream before the main absorber. This is particularly useful for retrofitting plants to handle increased gas flow without overloading the main absorber column. bre.com
These process modifications aim to increase the cyclic capacity of the solvent, meaning more acid gas is removed per unit of solvent circulated, which directly translates to a lower solvent circulation rate and reduced energy demand in the regeneration unit. researchgate.net
DIPA is often used in hybrid solvent systems, most notably the Sulfinol process, which combines DIPA (a chemical solvent) with sulfolane (B150427) (a physical solvent) and water. gatech.eduripublication.com This combination offers distinct energy advantages over purely chemical or physical solvent systems.
Hybrid vs. Chemical Solvents: The Sulfinol process, utilizing DIPA and sulfolane, generally has a lower regeneration energy requirement compared to aqueous solutions of primary amines like Monoethanolamine (MEA) or secondary amines like Diethanolamine (B148213) (DEA). scribd.comripublication.com The physical solvent component (sulfolane) absorbs acid gases with a lower heat of absorption, meaning less energy is needed to release them during regeneration. gatech.edu This results in lower steam consumption in the reboiler.
DIPA vs. Tertiary Amines: Tertiary amines like Methyldiethanolamine (MDEA) are known for their selectivity towards H₂S over CO₂ and generally have lower heats of reaction, leading to reduced regeneration energy compared to primary and secondary amines. scribd.comvestnik-ngo.kz While DIPA is a secondary amine, its use in a hybrid formulation like Sulfinol allows for high acid gas loading and efficient removal of a wider range of sulfur compounds, including mercaptans and carbonyl sulfide (COS), which can be an advantage over MDEA in certain applications. scribd.comgatech.edu
Energy Consumption: The energy required for regeneration in chemical absorption processes is significant. google.com Physical absorption processes, by contrast, often rely on pressure swings for regeneration, which requires minimal energy. google.com Hybrid solvents like the DIPA-based Sulfinol process strike a balance, combining the high removal efficiency of chemical solvents with the lower regeneration energy demand closer to that of physical solvents. gatech.edu For instance, a solid-vapor separation unit, an alternative technology, was reported to consume only 27% of the energy required by a conventional amine sweetening unit for similar purity levels. polimi.itrsc.org
The selection of the optimal solvent depends on various factors, including the composition of the sour gas, the required purity of the treated gas, and economic considerations related to both capital and operating costs. scribd.com
Advanced Process Flow Schemes for Reduced Regeneration Energy
Optimization of This compound (B56660) Degradation Processes
Wastewater from industrial facilities, such as natural gas processing plants, can contain residual alkanolamines like DIPA. researchgate.net Due to their stability, these compounds can be difficult to treat using conventional biological methods. researchgate.net Advanced Oxidation Processes (AOPs) have emerged as an effective alternative for degrading these refractory organic compounds. researchgate.net
The Photo-Fenton process, an AOP that uses hydrogen peroxide (H₂O₂), iron salts (like Ferrous Sulphate), and light to generate highly reactive hydroxyl radicals (•OH), has been studied for the degradation of DIPA. patsnap.comguidechem.com The efficiency of this process is highly dependent on the optimization of several key parameters.
Research into the Photo-Fenton degradation of DIPA has identified the following influential parameters:
Hydrogen Peroxide (H₂O₂) Concentration: The concentration of H₂O₂ is a critical factor. Increasing the concentration generally leads to a higher rate of degradation due to the increased production of hydroxyl radicals. However, an excessive concentration can be counterproductive. Studies have shown that an optimal H₂O₂ concentration exists for maximizing DIPA degradation. bre.comresearchgate.net
Light Intensity: The intensity of the light source (e.g., UV or visible light) affects the rate of the Fenton reaction. One study found that a 300W visible light source was more efficient for DIPA degradation than a 500W source, achieving a higher Chemical Oxygen Demand (COD) removal. bre.comresearchgate.net
Initial DIPA Concentration: The initial concentration of DIPA in the wastewater influences the degradation efficiency. For a given set of conditions, a higher initial DIPA concentration can sometimes lead to a lower percentage of removal, as the available hydroxyl radicals become the limiting factor. bre.comresearchgate.net
Concentration of Ferrous Sulphate (FeSO₄·7H₂O): The iron catalyst concentration is also a significant parameter, working in conjunction with H₂O₂ to produce the oxidizing radicals. patsnap.comguidechem.com
The following table summarizes findings from a study on the optimization of DIPA degradation using a visible light-assisted Photo-Fenton process.
| Parameter | Condition 1 | Condition 2 | Result (COD Removal) | Reference |
|---|---|---|---|---|
| Light Intensity / DIPA Conc. / H₂O₂ Conc. | 300 W / 500 ppm / 1.0 M | - | 60.64% | bre.comresearchgate.net |
| Light Intensity / DIPA Conc. / H₂O₂ Conc. | 500 W / 300 ppm / 1.0 M | - | 54.46% | bre.comresearchgate.net |
| Parameter Significance (Highest to Lowest) | H₂O₂ Conc. > FeSO₄·7H₂O Conc. > Temperature > Light Intensity | - | patsnap.comguidechem.com | |
| Optimized Condition (Adjusted) | 1.0M H₂O₂, 0.5M FeSO₄·7H₂O, 35°C, 300W | 59.22% | guidechem.com |
Sustainable Manufacturing Practices for this compound
The traditional manufacturing of DIPA involves the reaction of ammonia (B1221849) with propylene (B89431) oxide. atamanchemicals.com As the chemical industry moves towards more sustainable and eco-friendly practices, there is increasing interest in developing "greener" production methods for commodity chemicals like DIPA. markwideresearch.comgatech.edu
Efforts to create more sustainable manufacturing processes for DIPA and other isopropanolamines focus on improving efficiency, using renewable feedstocks, and reducing waste and energy consumption. markwideresearch.comgatech.edu
Key areas of development include:
Catalyst Innovation: The conventional synthesis of isopropanolamines can be energy-intensive and produce a mixture of mono-, di-, and triisopropanolamine, requiring further energy for separation. guidechem.com Research is focused on developing novel catalysts that can improve the selectivity towards DIPA, thereby simplifying the purification process and reducing energy consumption. patsnap.com A proposed method for synthesizing 1,2-diaminopropane (B80664) from isopropanolamine utilizes a novel catalyst designed for long-term operation and flexible product regulation. patsnap.com
Process Condition Optimization: Modifying reaction conditions such as temperature, pressure, and the molar ratio of reactants (ammonia to propylene oxide) can significantly influence the product distribution and reduce the formation of unwanted isomers and byproducts. google.com For example, using a higher molar ratio of ammonia to propylene oxide can favor the formation of monoisopropanolamine, while different conditions can be tailored to maximize the DIPA yield. google.com Using supercritical conditions for ammonia can also alter the reaction pathway and improve efficiency. google.com
Biosynthetic Routes: A promising green alternative is the use of biosynthetic pathways. One such route involves the use of enzymes. For instance, isopropanolamine can be synthesized from threonine via enzymatic conversion. patsnap.com Another approach involves reacting bio-based amines, which can be derived from the decarboxylation of amino acids, with propylene oxide. rsc.org These bio-based routes reduce the reliance on fossil fuel-based raw materials, a key principle of sustainable manufacturing. patsnap.comnri-na.com
Solvent-Free Synthesis: Developing synthetic routes that eliminate the need for organic solvents is another key aspect of green chemistry. A solvent-free, two-step synthesis for an oxazolidinone has been proposed starting from renewable resources, highlighting a potential direction for related amine-alcohol compounds. rsc.org
Reduction of Energy Consumption: Traditional methods using dilute ammonia solutions result in high water content in the product stream, necessitating an energy-intensive water removal step. guidechem.com Using more concentrated ammonia solutions, although requiring higher pressure equipment, can significantly reduce the energy needed for dehydration. guidechem.com
The overarching goal of these developments is to align the production of DIPA with the principles of sustainable manufacturing, which include minimizing environmental impact, conserving energy and natural resources, and enhancing safety. nri-na.com
Life Cycle Assessment (LCA) Considerations
The lifecycle of DIPA can be broken down into three main stages:
Production Stage (Cradle-to-Gate): This stage encompasses the extraction and processing of raw materials and the chemical synthesis of DIPA. DIPA is typically produced through the reaction of propylene oxide with ammonia. gov.bc.ca The environmental burdens at this stage are associated with the energy consumption of the manufacturing process and the environmental impacts of producing the precursors. The production of the raw materials themselves carries its own environmental footprint, which must be accounted for in a full LCA.
Use Stage: In industrial applications such as gas sweetening, the use phase is critical. bellona.orgethz.ch Energy consumption, particularly the heat required for solvent regeneration, is a major contributor to the operational environmental impact. usn.no Furthermore, the degradation of DIPA during the process can lead to the formation of various byproducts, some of which may have negative environmental and health consequences. ieaghg.orgbellona.org Emissions of DIPA and its degradation products to the atmosphere can occur, contributing to potential downstream environmental effects. nilu.nosepa.org.uk
End-of-Life Stage: This stage involves the disposal or treatment of spent DIPA solutions and any wastes generated. The biodegradability of DIPA is a key factor in its environmental fate. gov.bc.ca While some alkanolamines are biodegradable, the conditions in aquifers can lead to very slow degradation rates for DIPA. gov.bc.ca Contamination of soil and groundwater with DIPA has been observed at gas processing sites. researchgate.net
Environmental Impact Potential
Global Warming Potential (GWP): The primary contribution to GWP in DIPA-based processes comes from the energy required for solvent regeneration, which is often supplied by burning fossil fuels, leading to CO2 emissions. juniperpublishers.comresearchgate.net The choice of amine solvent directly impacts this energy requirement.
Acidification Potential: Emissions of nitrogen oxides (from combustion for energy) and the amine itself can contribute to acid rain and the acidification of soil and water bodies. bellona.orgnilu.no
Eutrophication Potential: The release of nitrogen-containing compounds like DIPA and its degradation product, ammonia, into water bodies can lead to an over-enrichment of nutrients, causing algal blooms and oxygen depletion in aquatic ecosystems. bellona.orgieaghg.orgbellona.org
Comparative Analysis
While specific LCA data for DIPA is limited, techno-economic comparisons with other amines used in gas sweetening, such as Monoethanolamine (MEA), Diethanolamine (DEA), and Methyldiethanolamine (MDEA), offer insights into its relative performance. A study comparing various amines for biogas upgrading provides a basis for understanding their operational differences.
Table 1: Comparative Performance of Amines in Biogas Upgrading
| Amine Solvent | Required Stages for 91% Biomethane | CO2 Mass Fraction from Stripper | Total Capital Cost (MUSD) | Operating Profit (MUSD/year) |
|---|---|---|---|---|
| This compound (DIPA) | 12 | 0.938 | 66.57 | 17.62 |
| Monoethanolamine (MEA) | 9 | 0.964 | 110.72 | 17.44 |
| Diethanolamine (DEA) | 13 | 0.939 | 65.61 | 17.80 |
| Methyldiethanolamine (MDEA) | 25 | 0.933 | 80.49 | 17.60 |
| Aminomethyl propanol (B110389) (AMP) | 11 | 0.999 | 64.56 | 18.55 |
Data adapted from a techno-economic feasibility study on biogas upgrading. researchgate.net
Research Findings on Environmental Fate
Biodegradability: Studies have shown that the biodegradation of DIPA can be slow under typical aquifer conditions. gov.bc.ca
Sorption: DIPA has a tendency to sorb to clay minerals, which affects its mobility in subsurface environments. gov.bc.caccme.ca
Contamination: The presence of DIPA and the co-contaminant sulfolane has been detected in groundwater and wetland vegetation near sour gas processing facilities, highlighting the potential for environmental release and uptake by biota. researchgate.net
Degradation Products: Like other amines, DIPA can degrade during industrial processes. The formation of N-nitrosamines, such as N-nitrosobis(2-hydroxypropyl)amine, has been reported in commercial DIPA, although modern manufacturing practices have reduced its presence. gov.bc.ca The release of amine degradation products is a significant concern for both human health and the environment. bellona.orgieaghg.org
Xi. Future Research Directions and Emerging Applications of Diisopropanolamine
Novel Applications in Emerging Technologies
The unique chemical properties of Diisopropanolamine (B56660) are being leveraged for a variety of advanced applications, from environmental technologies to biomedicine.
Carbon Capture and Utilization (CCU): A significant area of research is the use of DIPA in solvent blends for post-combustion CO2 capture. nih.govntnu.no Aqueous solutions containing DIPA are studied for their effectiveness in removing CO2 from flue gas streams, a critical technology for mitigating climate change. aaqr.orgresearchgate.net Research indicates that DIPA-based solvents can offer advantages such as lower energy requirements for regeneration and reduced corrosivity (B1173158) compared to benchmark amines like Monoethanolamine (MEA). researchgate.net Studies have explored blending DIPA with other amines such as 2-amino-2-methyl-1-propanol (B13486) (AMP) and piperazine (B1678402) (PZ) to enhance CO2 absorption capacity and loading. researchgate.netnih.gov The goal is to develop more efficient and economically viable solvent systems for large-scale industrial carbon capture. mdpi.com
Advanced Materials and Drug Delivery: A groundbreaking area of research involves the use of DIPA in the creation of advanced hydrogels. acs.orgacs.org Researchers have developed a highly stable this compound boronic ester (DIPAB) hydrogel. acs.org This novel material exhibits significantly greater hydrolytic stability compared to previous boronic ester hydrogels. acs.orgacs.org The enhanced stability is attributed to the molecular structure of DIPA, which improves the covalent character of the boron-nitrogen coordination bond. acs.org These hydrogels are being explored as responsive drug carriers for long-term, sustained drug release. acs.orgacs.org In one study, a tazarotene-loaded DIPAB hydrogel demonstrated significant promotion of skin healing in rats, highlighting its potential in biomedicine. acs.orgacs.org This research opens new avenues for designing dynamic, recyclable, and responsive materials for various applications. acs.org
Other Industrial Applications: DIPA continues to find new roles as an essential intermediate and additive in various sectors. It is used in the synthesis of active pharmaceutical ingredients (APIs) and as a neutralizing agent in modern agricultural herbicide formulations. datavagyanik.comdataintelo.comatamanchemicals.com In the construction industry, it serves as a grinding aid for cement and in concrete admixtures. datavagyanik.comdow.com Furthermore, its properties as a corrosion inhibitor and emulsifier are being optimized for high-performance lubricants and specialty chemicals. datavagyanik.com
| Application Area | Specific Use | Key Research Finding/Benefit | Reference |
|---|---|---|---|
| Environmental Technology | CO2 Capture Solvent Blends | DIPA offers lower regeneration energy and less corrosion compared to some traditional amines. researchgate.net Blends with AMP and PZ show increased CO2 loading capacity. researchgate.net | aaqr.orgresearchgate.net |
| Biomedical Materials | Boronic Ester Hydrogels for Drug Delivery | Creates highly stable hydrogels for sustained, long-term drug release, with demonstrated effectiveness in wound healing models. acs.orgacs.org | acs.orgacs.org |
| Agrochemicals | Neutralizing Agent in Herbicides | Used to neutralize acidic components, improving the stability and efficacy of agricultural products. datavagyanik.comatamanchemicals.com | datavagyanik.comatamanchemicals.com |
| Construction | Cement Grinding Aid | Acts as an additive to improve the efficiency of the cement grinding process. dow.comdow.com | dow.comdow.com |
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are becoming powerful tools for accelerating research and development in chemistry, and DIPA-related research is no exception. These computational approaches are used to model complex systems, predict chemical behavior, and optimize processes, saving time and resources compared to traditional trial-and-error experimentation. jetir.org
The primary application of AI in DIPA research has been in the field of carbon capture. nih.gov Researchers have successfully developed Artificial Neural Networks (ANN) and Response Surface Methodology (RSM) models to predict the equilibrium solubility and partial pressure of CO2 in aqueous blends of DIPA and AMP. nih.gov These models can unravel complex interactions between key parameters like temperature, pressure, and amine concentration to estimate outcomes with high accuracy. nih.govresearchgate.net By leveraging existing experimental data, these AI models can address knowledge gaps and guide the design of more efficient solvent systems without the need for extensive new experiments. nih.gov
| AI/ML Technique | Research Objective | System Studied | Reference |
|---|---|---|---|
| Artificial Neural Network (ANN) | Predict CO2 solubility and partial pressure | Aqueous blends of this compound (DIPA) and 2-Amino-2-methyl-1-propanol (AMP) | nih.govresearchgate.net |
| Response Surface Methodology (RSM) | Estimate CO2 solubility and partial pressure | Aqueous blends of this compound (DIPA) and 2-Amino-2-methyl-1-propanol (AMP) | nih.gov |
| General Machine Learning Models | Predict chemical properties (e.g., toxicity, activity, synthetic routes) | Chemical structures (applicable to DIPA) | nih.govhelmholtz-munich.de |
Development of Sustainable and Eco-Friendly this compound Technologies
In line with global trends in green chemistry, significant research efforts are focused on enhancing the sustainability profile of DIPA and its applications. jetir.orgmarkwideresearch.com
Biodegradability and Environmental Fate: An important eco-friendly attribute of DIPA is that it is considered readily biodegradable. dow.comdow.comdow.com However, research continues into its environmental fate and the treatment of DIPA-contaminated wastewater. One study investigated the degradation of DIPA using advanced oxidation processes like Fenton's reagent, which can break down the compound into more biodegradable products, making wastewater treatment more effective. utp.edu.my
Energy-Efficient Processes: In CO2 capture applications, a major focus is on reducing the significant energy penalty associated with solvent regeneration. nih.govntnu.no DIPA is considered a promising candidate because it generally requires less energy to regenerate compared to other widely used amines. researchgate.net Ongoing research into DIPA-based solvent blends aims to further optimize this process, making carbon capture a more sustainable and economically viable technology. mdpi.com
Bio-based Production and Sustainable Products: The chemical industry is increasingly exploring renewable feedstocks to reduce its carbon footprint. markwideresearch.com While current DIPA production is based on petrochemicals (ammonia and isopropanol), the principles of green chemistry encourage the development of bio-based synthetic routes. samiraschem.comgoogle.comgoogle.com The shift towards using renewable raw materials, as seen with other industrial chemicals, represents a key future direction for the sustainable production of alkanolamines like DIPA. evonik.com Furthermore, DIPA is used in the formulation of more sustainable end-products, such as water-based coatings and materials for renewable energy infrastructure, contributing to a circular economy. dow.comevonik.com
| Sustainability Approach | Technology/Method | Environmental Benefit | Reference |
|---|---|---|---|
| Wastewater Treatment | Advanced Oxidation Processes (e.g., Fenton's Reagent) | Degrades DIPA in industrial wastewater into more biodegradable components, reducing environmental impact. utp.edu.my | utp.edu.my |
| Energy Efficiency | Use in CO2 Capture Solvents | Requires lower energy for solvent regeneration compared to some conventional amines, making carbon capture more sustainable. researchgate.net | researchgate.net |
| Material Properties | Inherent Biodegradability | DIPA is readily biodegradable, reducing its persistence in the environment. dow.comdow.com | dow.comdow.com |
| Green Chemistry | Future Bio-based Synthesis Routes | Potential to produce DIPA from renewable feedstocks, reducing reliance on fossil fuels and lowering the carbon footprint. markwideresearch.comevonik.com | markwideresearch.comevonik.com |
Q & A
Q. What experimental methodologies are recommended for synthesizing and characterizing diisopropanolamine (DIPA) with high purity?
- Methodological Answer : DIPA synthesis typically involves the reaction of ammonia with propylene oxide under controlled conditions. To achieve ≥98% purity (as per pharmacopeial standards), optimize reaction parameters such as temperature (20–40°C), stoichiometric ratios (ammonia:propylene oxide = 1:2), and catalyst selection (e.g., alkali metal hydroxides). Post-synthesis, characterize purity using gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) coupled with refractive index detectors. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared (FTIR) spectroscopy to verify hydroxyl and amine functional groups .
Q. How can researchers ensure safe handling and storage of DIPA in laboratory settings?
- Methodological Answer : DIPA’s hygroscopic nature and potential for dermal irritation necessitate strict safety protocols. Use chemical fume hoods for handling powdered or liquid forms, and wear nitrile gloves, lab coats, and safety goggles. Store in airtight containers under inert gas (e.g., nitrogen) at temperatures <25°C to prevent oxidation. Regularly monitor storage conditions using humidity sensors and conduct vapor pressure analysis (e.g., Antoine equation applications) to assess volatilization risks. Safety data sheets (SDS) from SysKem Chemie GmbH recommend spill containment using vermiculite or sand, followed by neutralization with weak acids (e.g., acetic acid) .
Q. What pharmacokinetic models are suitable for studying DIPA absorption and metabolism in mammalian systems?
- Methodological Answer : For dermal or intravenous exposure studies, employ compartmental pharmacokinetic models. In Fischer 344 rats, intravenous bolus administration (10–50 mg/kg) allows calculation of bioavailability (F) using plasma concentration-time curves (AUC₀–∞). For dermal absorption, use Franz diffusion cells with excised skin to measure permeability coefficients (Kp). Metabolite identification via liquid chromatography-mass spectrometry (LC-MS/MS) can detect hydroxylated derivatives and conjugates (e.g., glucuronides). Excretion studies require 24-hour urine and feces collection, analyzed for total DIPA and metabolites via isotopic labeling (e.g., ¹⁴C-DIPA) .
Advanced Research Questions
Q. How does DIPA alter phospholipid metabolism in eukaryotic cells, and what experimental designs can resolve conflicting in vitro vs. in vivo toxicity data?
- Methodological Answer : DIPA competitively inhibits choline uptake in Chinese hamster ovary (CHO) cells, disrupting phosphatidylcholine synthesis. To study this, use radiolabeled [³H]-choline uptake assays and quantify phospholipids via thin-layer chromatography (TLC) coupled with scintillation counting. Conflicting in vivo data (e.g., negligible hepatotoxicity in rats vs. cytotoxicity in vitro) may arise from interspecies differences in choline salvage pathways. Address this by:
Q. What statistical approaches are optimal for resolving contradictions in DIPA’s reported environmental persistence and ecotoxicity?
- Methodological Answer : Discrepancies in biodegradation half-lives (e.g., 10–100 days in aquatic systems) may stem from variable test conditions (pH, microbial consortia). Apply multivariate regression to isolate key factors (e.g., dissolved oxygen, temperature). For ecotoxicity, use species sensitivity distributions (SSDs) to model NOEC (no observed effect concentration) data across taxa (e.g., Daphnia magna, algae). Bayesian hierarchical models can integrate conflicting datasets, while molecular docking simulations predict binding affinities of DIPA to aquatic enzymes (e.g., acetylcholinesterase in fish) .
Q. How can researchers design robust structure-activity relationship (SAR) studies to predict DIPA’s interactions with biological membranes?
- Methodological Answer : Use molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) to model DIPA’s insertion into lipid bilayers (e.g., POPC membranes). Experimentally, validate predictions using Langmuir monolayers to measure surface pressure-area isotherms and fluorescence anisotropy to assess membrane fluidity changes. Pair with atomic force microscopy (AFM) to visualize membrane disruption at nanoscale resolution. Cross-reference with toxicity data from phospholipidomic profiling of exposed cell lines .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
